molecular formula C11H12N2O2 B3359978 Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 88129-32-2

Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Número de catálogo: B3359978
Número CAS: 88129-32-2
Peso molecular: 204.22 g/mol
Clave InChI: GUGBLGZWHZXELH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a high-purity chemical intermediate based on the privileged pyrrolopyridine scaffold, also known as an azaisoindole . This bicyclic system, comprising a pyrrole ring fused to a pyridine ring, is a cornerstone in modern medicinal chemistry due to its similarity to purine bases and its presence in pharmacologically active compounds . The specific 1-methyl and ethyl ester functional groups on the pyrrolo[2,3-c]pyridine core make this compound a versatile synthon for constructing targeted molecular libraries. It is particularly valuable in the synthesis of novel compounds for investigating treatments related to the nervous system, metabolic diseases, and cancer . While the biological activity of derivatives is highly structure-dependent, the broader pyrrolopyridine class has demonstrated significant research potential as allosteric receptor antagonists , antidiabetic agents by modulating targets like GPR119 to stimulate insulin secretion , and antitumor agents . Researchers utilize this ester in key transformations, such as hydrolysis to the carboxylic acid or amide coupling, to explore structure-activity relationships and develop new therapeutic candidates. This product is intended for research purposes as a building block and is strictly for laboratory use. Not for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

ethyl 1-methylpyrrolo[2,3-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-8-4-5-13(2)10(8)7-12-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGBLGZWHZXELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)C=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80521940
Record name Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88129-32-2
Record name Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

What is the exact molecular weight of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Introduction

The pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a critical class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug development.[1] Their structural similarity to indole allows them to act as versatile pharmacophores, capable of interacting with a wide range of biological targets. This has led to their widespread use in the development of novel therapeutics, including kinase inhibitors and antiproliferative agents for diseases such as cancer and Alzheimer's disease.[2][3] The inherent molecular polarity and potential for hydrogen bonding contribute to favorable pharmacokinetic properties, making this scaffold a privileged structure in medicinal chemistry.[1]

This technical guide focuses on a specific derivative, Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate . We will provide a detailed overview of its physicochemical properties, a proposed synthetic pathway with in-depth experimental protocols, expected spectroscopic characteristics, and a discussion of its potential applications in modern drug discovery, grounded in the established biological activity of the 6-azaindole core.

Physicochemical Properties

PropertyValueSource
IUPAC Name Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate-
Molecular Formula C₁₁H₁₂N₂O₂Calculated
Molecular Weight 204.23 g/mol Calculated
Exact Mass 204.08988 DaCalculated
Topological Polar Surface Area 43.4 ŲPredicted
XLogP3 1.8Predicted
Hydrogen Bond Donor Count 0Calculated
Hydrogen Bond Acceptor Count 3Calculated
Rotatable Bond Count 3Calculated

Proposed Synthetic Strategy

The synthesis of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate can be logically approached in a two-stage process. First, the construction of the core heterocyclic system, Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, followed by the selective N-methylation of the pyrrole ring. This strategy allows for controlled functionalization and leverages established methodologies for this class of compounds.

G cluster_0 Stage 1: Synthesis of the 6-Azaindole Core cluster_1 Stage 2: N-Methylation A Substituted Pyridine Precursor B Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS: 147503-82-0) A->B Heteroannulation (e.g., Bartoli or Fischer Indole Synthesis) C Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (Target Compound) B->C Methylation Reaction (e.g., MeI, NaH) G Start Start: Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate in Anhydrous THF Deprotonation 1. Cool to 0°C 2. Add NaH (1.2 eq) Start->Deprotonation Stir1 Stir at 0°C for 30-60 min Deprotonation->Stir1 Alkylation Add MeI (1.5 eq) dropwise at 0°C Stir1->Alkylation Stir2 Warm to RT, Stir for 2-4h Alkylation->Stir2 Quench Quench with sat. aq. NH4Cl Stir2->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Flash Column Chromatography Workup->Purify End Product: Ethyl 1-methyl-1H-pyrrolo [2,3-c]pyridine-5-carboxylate Purify->End

Sources

1H NMR and 13C NMR chemical shifts for Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Introduction

Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core, commonly known as 6-azaindole. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in biologically active molecules and its utility as a versatile synthetic intermediate. The precise structural characterization of such compounds is paramount for understanding their reactivity, confirming their identity, and establishing structure-activity relationships (SAR).

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H (proton) and ¹³C NMR provide a wealth of information regarding the electronic environment of individual atoms within a molecule, allowing for an unambiguous determination of its constitution and stereochemistry. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, grounded in fundamental principles and supported by established experimental protocols. It is designed to serve as a detailed reference for researchers, scientists, and professionals engaged in the synthesis and characterization of novel heterocyclic entities.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The structure and IUPAC-compliant numbering for Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate are presented below. This numbering will be used for all subsequent spectral assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Analyte (5-10 mg) Dissolve Dissolve in Solvent (e.g., CDCl₃ + TMS) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer (400 MHz) Transfer->Spectrometer H1_Acq Acquire ¹H Spectrum Spectrometer->H1_Acq C13_Acq Acquire ¹³C Spectrum Spectrometer->C13_Acq FT Fourier Transform (FT) H1_Acq->FT C13_Acq->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to TMS Phase->Reference Assign Assign Signals & Interpret Spectra Reference->Assign

Caption: Experimental workflow for NMR spectral analysis.

Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate in CDCl₃. These assignments are based on established principles and data from structurally related aza-indole compounds. [1][2][3]

¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~8.80s-1HH7Deshielded by adjacent N6 and ring current.
~8.25d~2.01HH4Deshielded by N6 and adjacent electron-withdrawing ester. Coupled to H2 (W-coupling).
~7.20d~3.01HH2Coupled to H3.
~6.60d~3.01HH3Coupled to H2. Shielded relative to other aromatic protons.
~4.40q7.12HH9 (-OCH₂CH₃)Methylene protons adjacent to oxygen and coupled to methyl protons.
~4.10s-3HN-CH₃N-methyl group, characteristic singlet.
~1.40t7.13HH10 (-OCH₂CH₃)Methyl protons coupled to adjacent methylene protons.
¹³C NMR Spectral Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~165.5C8 (C=O)Carbonyl carbon, highly deshielded.
~148.0C7Aromatic CH adjacent to electronegative N6.
~145.0C7aQuaternary carbon bonded to two nitrogen atoms.
~135.0C5Quaternary carbon attached to ester and N6.
~129.5C2Aromatic CH in the pyrrole ring.
~122.0C3aQuaternary carbon at the ring junction.
~118.0C4Aromatic CH adjacent to N6 and C5-ester.
~101.0C3Aromatic CH in the pyrrole ring, typically shielded.
~61.0C9 (-OCH₂CH₃)Methylene carbon of the ethyl ester.
~32.5N-CH₃N-methyl carbon.
~14.5C10 (-OCH₂CH₃)Methyl carbon of the ethyl ester.

Note: For unambiguous assignment, especially of the quaternary carbons and closely resonating aromatic protons, two-dimensional (2D) NMR experiments such as COSY (H-H correlation), HSQC (direct H-C correlation), and HMBC (long-range H-C correlation) are indispensable tools.

Conclusion

This technical guide provides a detailed framework for understanding, acquiring, and interpreting the ¹H and ¹³C NMR spectra of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. The predicted chemical shifts and assignments, grounded in the fundamental principles of NMR spectroscopy and substituent effects in heterocyclic systems, serve as a reliable reference for the structural verification of this compound. The outlined experimental protocol emphasizes a systematic and self-validating approach to data acquisition, ensuring high quality and reproducibility. Mastery of these spectroscopic techniques is fundamental for any scientist working in the field of synthetic organic chemistry, empowering confident structural characterization and accelerating the pace of research and development.

References

  • R Discovery. (1980). 13C NMR spectra of 2,3‐dihydro‐1H‐pyrrolo[1,2‐c]imidazol‐1,3‐dione and its thione analogues.
  • Riley, P. G., & Robinson, B. (1969). Azaindoles. Part II. The proton magnetic resonance spectra of 5-azaindoles. Canadian Journal of Chemistry. [Link]

  • ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • PMC. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (2025). Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis. [Link]

  • ResearchGate. (2025). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. [Link]

  • MDPI. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. [Link]

  • ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -. [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • PMC. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. [Link]

  • ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • ACS Publications. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]

  • MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PMC. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • Chemistry LibreTexts. (2020). 12.3: Chemical Shifts and Shielding. [Link]

Sources

Physicochemical Profiling and Synthetic Utility of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate in Neurodegenerative Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 6-azaindole core has emerged as a privileged scaffold, offering unique hydrogen-bonding profiles and favorable metabolic stability compared to traditional indoles. Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS: 88129-32-2) is a highly versatile building block utilized extensively in the synthesis of neuroprotective agents. Most notably, this scaffold serves as a critical intermediate in the development of Sterile Alpha and TIR Motif Containing 1 (SARM1) inhibitors, which are currently being investigated to halt pathological axonal degeneration[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic data sheets. Here, we will deconstruct the physicochemical properties of this compound, analyze its mechanistic role in biological pathways, and provide field-proven, self-validating synthetic protocols for its downstream functionalization.

Physicochemical Properties & ADME Implications

The structural features of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate dictate both its handling in the laboratory and its pharmacokinetic potential. The presence of the N-methyl group prevents hydrogen-bond donation from the pyrrole ring, shifting the molecule's profile toward higher lipophilicity and improved central nervous system (CNS) penetrance.

Quantitative Data Summary
PropertyValueImplication for Drug Design & Synthesis
CAS Number 88129-32-2Unique identifier for procurement and IP tracking [2].
Molecular Formula C₁₁H₁₂N₂O₂Defines the baseline atomic composition.
Molecular Weight 204.23 g/mol Low MW allows for extensive downstream elaboration while remaining well within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~44.12 ŲHighly favorable for blood-brain barrier (BBB) penetration, a strict requirement for neuroprotective CNS agents.
LogP (Estimated) ~2.1Optimal lipophilicity for passive membrane permeability without causing excessive hydrophobic trapping in lipid bilayers.
Hydrogen Bond Donors (HBD) 0The lack of HBDs enhances CNS penetrance and reduces non-specific protein binding.
Hydrogen Bond Acceptors (HBA) 3Provides necessary interaction points for target binding (e.g., within the SARM1 allosteric site).

Mechanistic Application: SARM1 Inhibition Pathway

The primary utility of this azaindole scaffold lies in its conversion into SARM1 inhibitors. SARM1 is a central executioner of axon degeneration. Following axonal injury, the depletion of NMNAT2 leads to an accumulation of NMN, which allosterically activates SARM1. Once activated, SARM1 functions as an NADase, catastrophically depleting cellular NAD+ and triggering axonal death [3]. Inhibitors derived from the 1-methyl-1H-pyrrolo[2,3-c]pyridine scaffold bind to SARM1, blocking this NADase activity.

SARM1_Pathway Injury Axonal Injury / Stress NMNAT2 NMNAT2 Depletion Injury->NMNAT2 NMN NMN Accumulation NMNAT2->NMN SARM1 SARM1 Activation (NADase Activity) NMN->SARM1 Allosteric Binding NAD NAD+ Depletion SARM1->NAD Cleavage AxonDeg Axonal Degeneration NAD->AxonDeg Inhibitor Azaindole-based SARM1 Inhibitor Inhibitor->SARM1 Inhibition

Figure 1: SARM1 signaling pathway and the intervention point of azaindole-based inhibitors.

Synthetic Workflows & Functionalization

To utilize Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate in drug discovery, the ethyl ester must typically be converted into a more complex amide. This is a two-step sequence: saponification followed by amide coupling.

Synthetic_Workflow Starting Ethyl 1-methyl-1H-pyrrolo [2,3-c]pyridine-5-carboxylate Saponification Saponification (LiOH, THF/H2O) Starting->Saponification Acid Carboxylic Acid Intermediate Saponification->Acid Coupling Amide Coupling (HATU, DIPEA, Amine) Acid->Coupling Product SARM1 Inhibitor Candidate Coupling->Product

Figure 2: Two-step synthetic workflow for converting the ester scaffold into an active amide.

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." They incorporate specific In-Process Controls (IPCs) to ensure causality and experimental success at each node of the workflow.

Protocol A: Chemoselective Saponification

Causality: Acid hydrolysis of esters on electron-deficient pyridines requires harsh conditions (e.g., refluxing 6M HCl), which can lead to degradation of the pyrrole ring or unintended N-demethylation. Mild basic conditions using Lithium Hydroxide (LiOH) in a miscible co-solvent system ensure complete, chemoselective conversion.

  • Reaction Setup: Dissolve 1.0 equivalent of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate in a 2:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

    • Note on Solvents: THF solubilizes the organic starting material, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture.

  • Reagent Addition: Add 2.0 equivalents of LiOH·H₂O and stir at room temperature.

  • Validation Checkpoint 1 (IPC): After 2 hours, analyze an aliquot via LC-MS. The reaction is validated to proceed to step 4 only when the ester peak (m/z 205 [M+H]⁺) completely disappears, and the carboxylic acid peak (m/z 177 [M+H]⁺) dominates the chromatogram.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute with water and cool to 0°C.

  • Precipitation: Carefully acidify to pH 3.5 using 1M HCl.

    • Causality: The product is an amphoteric azaindole. Adjusting the pH to its isoelectric point (pH ~3.5) neutralizes both the pyridine nitrogen and the carboxylate, maximizing precipitation.

  • Validation Checkpoint 2: Isolate the solid by vacuum filtration, dry under high vacuum, and analyze via ¹H NMR. The complete disappearance of the ethyl quartet (4.4 ppm) and triplet (1.4 ppm) serves as the final validation of successful saponification.

Protocol B: HATU-Mediated Amide Coupling

Causality: The resulting 6-azaindole-5-carboxylic acid is electronically deactivated by the adjacent basic nitrogen, making it a poor electrophile. HATU is chosen over standard carbodiimides (like EDC) because it rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, overcoming the electronic deactivation and driving the reaction to completion [4].

  • Activation: Suspend 1.0 eq of the carboxylic acid intermediate in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated ester.

  • Validation Checkpoint 1 (IPC): A color change (typically to a deep yellow/orange) and complete dissolution of the zwitterionic acid indicates successful formation of the HOAt active ester.

  • Coupling: Add 1.1 eq of the desired amine (e.g., a functionalized piperidine for SARM1 inhibitors) and stir at room temperature for 4 hours.

  • Validation Checkpoint 2 (IPC): Run an LC-MS. The disappearance of the HOAt ester mass and the appearance of the target amide mass validates the coupling.

  • Purification: Quench with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC to yield the final neuroprotective candidate.

References

  • Inhibitors of SARM1 in combination with neuro-protective agents (Patent US-12083114-B2) PubChem / United States Patent and Trademark Office[Link]

  • The SARM1 Toll/Interleukin-1 Receptor Domain Possesses Intrinsic NAD+ Cleavage Activity that Promotes Pathological Axonal Degeneration Neuron (via PubMed)[Link]

  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews (via PubMed)[Link]

A Guide to the Structural Elucidation of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate: A Hypothetical Crystallographic Study

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide presents a comprehensive, albeit hypothetical, crystallographic analysis of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a member of the medicinally significant 6-azaindole class of compounds. Due to the current absence of its crystal structure in publicly accessible databases like the Cambridge Structural Database (CSD), this document serves as an in-depth procedural whitepaper. It outlines the logical and scientific steps required for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. By leveraging data from the closely related and structurally determined analog, 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester[1], this guide provides a robust framework and predictive insights into the anticipated structural features and experimental outcomes for the title compound.

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged scaffold in medicinal chemistry. These nitrogen-containing heterocyclic compounds are integral to the development of a wide array of therapeutic agents, including kinase inhibitors and antiproliferative agents for diseases such as cancer and Alzheimer's disease.[2][3] The precise three-dimensional arrangement of atoms within these molecules is critical as it dictates their interaction with biological targets. Therefore, single-crystal X-ray diffraction stands as the definitive method for determining the absolute structure, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

This guide focuses on Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a specific derivative for which detailed structural data is not yet available. The addition of the N-methyl group and the ethyl carboxylate at the 5-position are expected to significantly influence the molecule's electronic properties and packing in the solid state. Understanding these features is paramount for predicting its behavior in a biological system.

Synthesis and Crystallization: From Reagents to a Diffraction-Quality Crystal

Proposed Synthetic Pathway

The synthesis of the title compound can be approached through established methodologies for constructing the 6-azaindole core.[3][4] A plausible route involves the annulation of a pyrrole ring onto a pyridine precursor. One common and effective method is the condensation of a substituted nitropyridine with a suitable reagent, followed by reductive cyclization.[3][4]

Experimental Protocol: Synthesis of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

  • Step 1: Condensation. To a solution of a suitable 4-chloro-3-nitropyridine derivative and an appropriate pyrrole precursor in a polar aprotic solvent such as DMF, add a non-nucleophilic base like sodium hydride (NaH) portion-wise at 0 °C.

  • Step 2: N-Methylation. The resulting intermediate can be N-methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

  • Step 3: Reductive Cyclization. The nitro group is then reduced and cyclized to form the pyrrole ring. This can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation with palladium on carbon.[4]

  • Step 4: Carboxylation. The final ethyl carboxylate group at the C5 position can be introduced through methods like Friedel-Crafts acylation or by using a suitable starting pyridine already bearing this functionality.

  • Step 5: Purification. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial and often determined empirically.

Crystallization Workflow:

Caption: Workflow for obtaining single crystals.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) should be screened.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial with a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

Single-Crystal X-ray Diffraction: Decoding the Molecular Architecture

Once a suitable crystal is obtained, its structure can be determined using single-crystal X-ray diffraction. The following protocol is based on standard procedures and the instrumentation used for the analogous tosyl-protected compound.[1]

X-ray Data Collection and Refinement Workflow:

G A Crystal Mounting B Data Collection on Diffractometer A->B X-ray source C Data Reduction and Integration B->C Raw diffraction images D Structure Solution (e.g., SHELXS) C->D hkl file E Structure Refinement (e.g., SHELXL) D->E Initial atomic coordinates F Final Structure Validation (checkCIF) E->F Refined structure G CIF File Generation F->G Validated structure

Caption: From crystal to CIF file.

Experimental Protocol: X-ray Diffraction Analysis

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: Data is collected on a diffractometer, such as a Bruker APEXII CCD, using Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 293 K).

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for absorption effects (e.g., using SADABS).[1]

  • Structure Solution: The structure is solved using direct methods with software like SHELXS.[1] This provides an initial model of the atomic positions.

  • Structure Refinement: The structural model is refined against the experimental data using a full-matrix least-squares method on F², for instance, with SHELXL.[1] Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like checkCIF to ensure its quality and correctness.

Results and Discussion: An Anticipated Molecular Structure

Based on the known structure of 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester[1], we can predict the key crystallographic and structural parameters for Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Predicted Crystallographic Data

The following table summarizes the anticipated crystallographic data for the title compound, with values informed by its tosyl-protected analog.

ParameterPredicted Value
Chemical FormulaC₁₁H₁₂N₂O₂
Formula Weight204.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-12
b (Å)~8-10
c (Å)~14-16
β (°)~95-105
Volume (ų)~1500-1700
Z (molecules/unit cell)4
Density (calculated)~1.2-1.4 g/cm³
R-factor (R1)< 0.05
Goodness-of-fit (S)~1.0
Expected Molecular Geometry and Intermolecular Interactions

The pyrrolo[2,3-c]pyridine core is expected to be essentially planar. The ethyl carboxylate group may be slightly twisted out of this plane. The N-methyl group will be located on the pyrrole nitrogen.

A key aspect of the crystal structure analysis is the identification of intermolecular interactions that govern the crystal packing. While the N-H of the pyrrole is replaced with an N-methyl group, precluding its role as a hydrogen bond donor, other interactions will become dominant. We can anticipate C-H···O and C-H···π interactions, as well as potential π-π stacking between the aromatic rings of adjacent molecules. These interactions will dictate the overall supramolecular architecture.

Logical Relationship of Structural Features:

G A Planar Pyrrolo[2,3-c]pyridine Core D Crystal Packing A->D B N-Methyl Group B->D C Ethyl Carboxylate Group C->D E Intermolecular Interactions (C-H···O, π-π stacking) D->E

Caption: Interplay of molecular and crystal features.

Conclusion

This technical guide provides a comprehensive roadmap for the structural elucidation of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. While awaiting experimental determination, this document serves as a valuable resource for researchers by outlining the necessary synthetic and crystallographic procedures. The predictive analysis, grounded in the known structure of a close analog, offers a scientifically reasoned expectation of the molecular geometry and crystal packing. The determination of this crystal structure will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the 6-azaindole class of compounds, aiding in the future design of novel therapeutics.

References

  • Chiaroni, A., Riche, C., Dekhane, M., & Dodd, R. H. (1994). 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester. Acta Crystallographica Section C: Crystal Structure Communications, 50(8), 1343-1345. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent advances in the synthesis and biological activity of pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]

  • PubChem. (n.d.). Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). MDPI. [Link]

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An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Proposed Investigational Framework for a Novel Heterocyclic Compound

Abstract

The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of this class have demonstrated activity as potent inhibitors of various protein kinases and have been explored as antiproliferative agents.[1][3] This guide puts forth a comprehensive, albeit prospective, in vitro strategy to determine the mechanism of action for a specific, under-researched derivative, Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. Due to the current absence of specific mechanistic data for this compound in the public domain, this document serves as a detailed investigational roadmap. It is designed for researchers, scientists, and drug development professionals, providing a logical, step-by-step approach to target identification, validation, and mechanistic characterization, grounded in the established activities of structurally related molecules.

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-c]pyridine Core

The fusion of a pyrrole and a pyridine ring creates the pyrrolo[2,3-c]pyridine system, a heterocyclic scaffold that has garnered significant interest in drug discovery.[1] This interest stems from the scaffold's ability to act as a versatile pharmacophore, leading to the development of compounds targeting a range of diseases, including cancer and inflammatory conditions.[1][2] Notably, derivatives of this core have been identified as potent inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3), which are critical regulators of cell cycle and proliferation.[1]

Given the established biological activities of the 6-azaindole class, it is hypothesized that Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate may also exert its biological effects through the modulation of protein kinase activity. This guide outlines a systematic in vitro approach to test this hypothesis and elucidate the specific molecular mechanism.

Proposed Primary Target Class: Protein Kinases

The rationale for prioritizing protein kinases as the initial target class is based on the well-documented activity of other pyrrolo[2,3-c]pyridine derivatives.[1][3] This structural class has shown a propensity for fitting into the ATP-binding pocket of various kinases, leading to inhibition of their catalytic activity. Therefore, the initial phase of this investigational plan will focus on broad-spectrum kinase screening to identify potential molecular targets.

Experimental Workflow for In Vitro Mechanistic Elucidation

The following sections detail a multi-stage experimental plan to first identify, then validate, and finally characterize the interaction of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate with its putative protein kinase targets.

Stage 1: Broad-Spectrum Kinase Panel Screening for Target Identification

The first step is to perform a high-throughput screen against a diverse panel of human protein kinases to identify potential targets. This provides an unbiased overview of the compound's selectivity profile.

Protocol: Kinase Panel Screening (Example using a commercial service)

  • Compound Preparation: Prepare a 10 mM stock solution of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate in 100% DMSO.

  • Assay Concentration: The compound will be screened at a final concentration of 1 µM and 10 µM to identify potent interactions.

  • Kinase Panel: Select a comprehensive panel, such as the DiscoverX KINOMEscan™ or a similar service, which covers a broad representation of the human kinome.

  • Assay Principle: These assays are typically binding assays (e.g., competition binding) that measure the ability of the test compound to displace a known ligand from the kinase active site.

  • Data Analysis: Results are typically reported as a percentage of control (%Ctrl) or percent inhibition. A significant reduction in the control signal (e.g., >50% inhibition) at 1 µM is considered a "hit."

G

Stage 2: Hit Validation and Potency Determination (IC₅₀)

Once primary hits are identified, the next step is to validate these interactions and determine the compound's potency using dose-response assays.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagents:

    • Recombinant human kinase (hit from Stage 1).

    • Substrate specific to the kinase.

    • ATP.

    • ADP-Glo™ Reagent.

    • Kinase Detection Reagent.

  • Compound Dilution: Prepare a serial dilution of the test compound, typically from 100 µM down to 1 pM in a 384-well plate.

  • Kinase Reaction:

    • Add the kinase and its specific substrate to the wells.

    • Add the serially diluted compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Convert the generated ADP to ATP by adding the Kinase Detection Reagent, and measure the luminescence. The light output is proportional to the ADP produced and thus the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Description Example Data Point
Test Compound Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylateN/A
Target Kinase Hypothetical Kinase AN/A
IC₅₀ (nM) Concentration for 50% inhibition85
Hill Slope Steepness of the curve1.1
Goodness of fit0.99

Table 1: Example data summary for a dose-response kinase inhibition assay.

Stage 3: Elucidation of Inhibition Mechanism

To understand how the compound inhibits the kinase, enzyme kinetic studies are performed. This will determine if the compound is competitive with ATP, the substrate, or both.

Protocol: Michaelis-Menten Kinetics

  • Assay Setup: Perform the kinase assay (as in 3.2) under varying concentrations of both ATP and the test compound.

  • Experimental Design:

    • Matrix 1 (Varying ATP): Hold the substrate concentration constant and vary the ATP concentration across a range (e.g., 0.1x to 10x Km for ATP) at several fixed concentrations of the inhibitor (e.g., 0x, 0.5x, 1x, and 2x IC₅₀).

    • Matrix 2 (Varying Substrate): Hold the ATP concentration constant and vary the substrate concentration at the same fixed inhibitor concentrations.

  • Data Analysis:

    • Plot the reaction velocity versus substrate (or ATP) concentration.

    • Generate Lineweaver-Burk (double reciprocal) plots (1/velocity vs. 1/[S]).

    • Analyze the changes in Km (substrate affinity) and Vmax (maximum reaction velocity) in the presence of the inhibitor.

      • Competitive Inhibition: Vmax remains unchanged, Km increases.

      • Non-competitive Inhibition: Vmax decreases, Km remains unchanged.

      • Uncompetitive Inhibition: Both Vmax and Km decrease.

G

Stage 4: Cellular Target Engagement and Phenotypic Assays

The final step is to determine if the enzymatic inhibition observed in vitro translates to a functional effect in a cellular context.

Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Cell Line Selection: Choose a cell line where the target kinase is known to be active and regulate a specific signaling pathway.

  • Compound Treatment: Treat the cells with increasing concentrations of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate for a defined period.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Probe a separate membrane (or strip and re-probe) with an antibody for the total form of the substrate as a loading control.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.

  • Data Analysis: Quantify the band intensity and determine the concentration at which the compound inhibits the phosphorylation of the substrate.

Protocol: Anti-Proliferative Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial in vitro characterization of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. By systematically progressing from broad-based screening to specific mechanistic and cellular assays, researchers can build a comprehensive profile of the compound's mechanism of action. Positive results from this workflow would justify further investigation, including studies on resistance mechanisms, off-target effects, and eventual in vivo efficacy studies. The versatility of the pyrrolo[2,3-c]pyridine scaffold suggests that a thorough investigation of this novel derivative is a worthwhile endeavor.[1][2]

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2022). MDPI. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. (2025). MDPI. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). Semantic Scholar. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Ovidius University Annals of Chemistry. [Link]

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An In-Depth Technical Guide to the Toxicity and Safety Profile of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Introduction and Chemical Identity

The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a critical structural motif in modern drug discovery.[1] Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity make it a privileged scaffold for interacting with a variety of biological targets.[1] Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a specific derivative within this class. Understanding its safety profile is a prerequisite for any further development.

This document serves as a technical guide for researchers. It establishes a predicted safety profile by extrapolating data from analogous structures and proposes a comprehensive, multi-tiered strategy for definitive toxicological characterization, from computational modeling to in vivo studies.

Molecular Structure and Properties

To understand the toxicological potential, we must first characterize the molecule itself.

Caption: Chemical structure of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Table 1: Physicochemical Properties (Predicted)

Property Value Source
Molecular Formula C₁₁H₁₃N₃O₂ PubChem
Molecular Weight 219.24 g/mol PubChem
XLogP3 1.5 PubChem (Predicted)
Hydrogen Bond Donor Count 1 PubChem (Predicted)

| Hydrogen Bond Acceptor Count | 4 | PubChem (Predicted) |

Note: These properties are computationally predicted and require experimental verification.

Predictive Toxicity Profile Based on Structural Analogs

Direct GHS and toxicity data for the target compound are sparse. However, by examining publicly available safety data for structurally similar pyrrolopyridine and azaindole derivatives, we can construct a predictive hazard profile. This process, known as "read-across," is a cornerstone of preliminary safety assessment in drug development.

Hazard Classification of Related Compounds

Several related structures in the PubChem database and other safety resources have been classified under the Globally Harmonized System (GHS).

Table 2: GHS Hazard Classifications for Structurally Related Pyrrolopyridine Analogs

Compound CAS Number GHS Hazard Statements Source
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 800401-67-6 H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [3]
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate 808137-94-2 H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled [4]

| Ethyl 1-methyl-1H,4H-pyrrolo[3,2-c]pyrazole-5-carboxylate | 1378820-45-1 | H302 + H312 + H332: Acute toxicity (oral, dermal, inhalation)H315: Skin irritationH319: Eye irritationH336: May cause drowsiness or dizziness |[5] |

Synthesis of Predictive Hazards

Based on the hazard profiles of these analogs, we can infer the following potential risks for Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate:

  • Acute Toxicity: A moderate risk of acute toxicity if swallowed, inhaled, or in contact with skin is plausible.[3][4] The ester and pyrrolopyridine core are common features in molecules with such warnings.

  • Local Irritation: The compound is predicted to be an irritant to the skin, eyes, and respiratory tract.[3][6] This is a common characteristic for many nitrogen-containing heterocyclic compounds.

  • Target Organ Effects: Potential for specific target organ toxicity (e.g., respiratory system) should be considered.[3]

Expert Insight: The presence of the ethyl carboxylate group suggests that a primary metabolic pathway will be hydrolysis via esterases to the corresponding carboxylic acid. The toxicity of both the parent ester and the acid metabolite must be considered.

Proposed Metabolic Pathways and Mechanistic Toxicity

Understanding the metabolic fate of a compound is crucial to predicting its toxicity. The structure suggests several plausible biotransformation pathways common in drug metabolism.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_metabolites Metabolites cluster_phase2 Phase II Metabolism Parent Ethyl 1-methyl-1H-pyrrolo[2,3-c] pyridine-5-carboxylate Hydrolysis Ester Hydrolysis (Carboxylesterases) Parent->Hydrolysis Primary Oxidation Oxidative Metabolism (CYP450 Enzymes) Parent->Oxidation Secondary Metabolite_Acid Carboxylic Acid Metabolite (More polar) Hydrolysis->Metabolite_Acid Metabolite_Oxidized Oxidized Metabolites (e.g., N-dealkylation, ring hydroxylation) Oxidation->Metabolite_Oxidized Conjugation Conjugation (e.g., Glucuronidation via UGTs) Metabolite_Acid->Conjugation Metabolite_Oxidized->Conjugation Excretion Excretion (Urine, Feces) Conjugation->Excretion

Caption: Predicted metabolic pathway for the title compound.

Mechanistic Considerations:

  • Ester Hydrolysis: The ethyl ester is a prime target for carboxylesterases in the liver, plasma, and other tissues, yielding ethanol and the carboxylic acid metabolite. The rate of this hydrolysis will significantly impact the compound's pharmacokinetics and duration of action.

  • CYP450-Mediated Oxidation: The pyrrole and pyridine rings, as well as the N-methyl group, are susceptible to oxidation by cytochrome P450 enzymes. This can lead to N-dealkylation, aromatic hydroxylation, or N-oxidation, creating more polar metabolites destined for excretion.

  • Conjugation: The resulting acid and hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to further increase water solubility and facilitate elimination.

A Phased Experimental Workflow for Definitive Safety Assessment

To move beyond prediction, a structured, multi-phase experimental plan is required. This self-validating system ensures that each step informs the next, optimizing resource use and adhering to regulatory standards.

experimental_workflow cluster_1 cluster_2 cluster_3 Phase1 Phase 1: In Silico & In Vitro Screening QSAR QSAR Modeling (Predictive Toxicology) Phase1->QSAR Ames Bacterial Reverse Mutation Assay (Ames Test for Mutagenicity) Phase1->Ames Cytotox Cytotoxicity Assay (e.g., HepG2, HEK293 cells) Phase1->Cytotox Phase2 Phase 2: Advanced In Vitro Assays hERG hERG Channel Assay (Cardiotoxicity Screen) Phase2->hERG MetStab Metabolic Stability (Microsomes, Hepatocytes) Phase2->MetStab CypInhib CYP450 Inhibition Panel (Drug-Drug Interaction Potential) Phase2->CypInhib Phase3 Phase 3: In Vivo Studies (Rodent) MNT Micronucleus Test (In vivo Genotoxicity) Phase3->MNT AcuteTox Acute Toxicity Study (Dose Range Finding, LD50) Phase3->AcuteTox Ames->Phase2 Cytotox->Phase2 MetStab->Phase3 CypInhib->Phase3 RepeatDose 28-Day Repeat-Dose Study (Target Organ Toxicity) AcuteTox->RepeatDose

Caption: Phased experimental workflow for toxicological assessment.

Phase 1: Foundational In Vitro Screening

Objective: To quickly identify major liabilities like genotoxicity and basal cytotoxicity.

Protocol 1: Ames Test (Bacterial Reverse Mutation Assay)

  • Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon. A positive result (reversion to histidine synthesis) indicates the test article is a mutagen.

  • Methodology:

    • Prepare serial dilutions of the test compound.

    • Incubate the compound with each bacterial strain, both with and without a metabolic activation system (S9 fraction from rat liver).

    • Plate the bacteria on a histidine-deficient medium.

    • Incubate for 48-72 hours.

    • Count the number of revertant colonies. A significant, dose-dependent increase compared to the negative control indicates mutagenicity.

  • Causality: The inclusion of the S9 fraction is critical because it mimics mammalian metabolism, allowing for the detection of compounds that only become mutagenic after biotransformation.

Phase 2: Mechanistic and Organ-Specific In Vitro Assays

Objective: To investigate specific mechanisms of toxicity, such as cardiotoxicity and metabolic drug-drug interactions.

Protocol 2: hERG Inhibition Assay (Cardiotoxicity)

  • Principle: Inhibition of the hERG potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia. This is a critical safety screen.

  • Methodology (Automated Patch Clamp):

    • Use a stable cell line expressing the hERG channel (e.g., HEK293).

    • Apply the test compound at a range of concentrations to the cells.

    • Measure the hERG channel current using an automated patch-clamp system.

    • Calculate the IC₅₀ value (the concentration at which 50% of the channel current is inhibited).

  • Trustworthiness: An IC₅₀ value below 10 µM is often a flag for potential cardiotoxicity, triggering a more detailed investigation.

Phase 3: Definitive In Vivo Assessment

Objective: To understand the compound's effects in a whole-organism context, identifying target organs and establishing a safe dose range.

Protocol 3: 28-Day Repeat-Dose Oral Toxicity Study (Rodent)

  • Principle: This study, typically conducted in rats, identifies target organs of toxicity and establishes a No-Observed-Adverse-Effect Level (NOAEL) following repeated administration.

  • Methodology:

    • Select at least three dose levels (low, mid, high) based on acute toxicity data, plus a vehicle control group.

    • Administer the compound daily (e.g., via oral gavage) to groups of male and female rats for 28 consecutive days.

    • Monitor clinical signs, body weight, and food consumption throughout the study.

    • Conduct detailed clinical pathology (hematology, clinical chemistry) and urinalysis at termination.

    • Perform a full necropsy and histopathological examination of all major organs.

  • Authoritative Grounding: This study design is standardized by regulatory bodies like the OECD (Guideline 407) and FDA, ensuring the data is robust and suitable for regulatory submission.

Safe Handling and Personal Protective Equipment (PPE)

Given the predictive toxicity profile, prudent laboratory practice is mandatory.

  • Engineering Controls: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contamination occurs.[6][7]

    • Respiratory Protection: If working with powder or creating aerosols outside a fume hood, a NIOSH-approved respirator is required.[6]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[7]

    • Skin Contact: Wash off with soap and plenty of water.[7]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[7]

Conclusion

While Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a molecule of interest from a medicinal chemistry perspective, it currently lacks a defined public safety profile. Based on data from structural analogs, it should be handled as a compound with potential for acute toxicity and local irritation. The true safety profile can only be established through a rigorous, phased experimental evaluation as outlined in this guide. By following this systematic approach, researchers can generate the high-quality, reproducible data necessary to make informed decisions about the future development of this and other novel chemical entities.

References

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

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  • Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. ResearchGate. [Link]

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  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. PubChem. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Link]

  • methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. PubChem. [Link]

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  • Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. [Link]

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  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

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  • Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI. [Link]

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Electronic properties of azaindole derivative Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Abstract: The azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and hydrogen bonding capabilities.[1] The fusion of a π-electron-excessive pyrrole ring with a π-electron-deficient pyridine ring creates a versatile core whose electronic characteristics can be finely tuned through substitution.[1][2] This guide provides a comprehensive technical overview of the methodologies used to characterize the electronic properties of a specific 6-azaindole derivative, Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. We will explore the synthesis, experimental characterization through spectroscopic and electrochemical techniques, and computational modeling via density functional theory (DFT). This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the electronic landscape of this important class of molecules.

Introduction: The Significance of the 6-Azaindole Core

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a heterocyclic system of growing importance. Its structure is found in numerous pharmacologically active compounds, including kinase inhibitors and potassium-competitive acid blockers (P-CABs).[3] The introduction of a nitrogen atom into the indole ring at the 6-position significantly alters the electron density distribution, modulating physicochemical properties like solubility and metabolic stability, and offering an additional hydrogen bond acceptor site, which can enhance target binding affinity.[4]

The subject of this guide, Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, incorporates three key modifications to the parent 6-azaindole scaffold:

  • N-methylation at the 1-position: This modification blocks the pyrrolic N-H group, which is a known hydrogen bond donor and a site for potential tautomerization. This structural change is known to significantly impact photophysical properties, often leading to increased fluorescence quantum yields by shutting down non-radiative decay pathways.[5]

  • Ethyl carboxylate group at the 5-position: This electron-withdrawing group is expected to influence the frontier molecular orbitals (HOMO and LUMO) of the molecule, thereby affecting its absorption, emission, and electrochemical behavior.

  • The 6-aza position: The pyridine nitrogen inherently lowers the energy of the LUMO, influencing the molecule's electron-accepting capabilities.

Understanding the interplay of these structural features on the molecule's electronic properties is crucial for designing novel therapeutic agents and functional organic materials. This guide outlines the essential experimental and computational workflows required to build a complete electronic profile of this molecule.

Synthesis and Molecular Structure

A robust synthetic strategy is the foundation for any subsequent characterization. While numerous methods exist for the synthesis of the 6-azaindole core, a common and effective approach involves the condensation of nitropyridines with diethyl oxalate, followed by reductive cyclization to form the ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate intermediate.[6] A plausible, multi-step synthesis for the target compound is outlined below.

Proposed Synthetic Protocol

The synthesis can be envisioned as a two-stage process: formation of the core heterocyclic ester followed by N-alkylation.

Step 1: Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate. This step would likely adapt established procedures for similar azaindole syntheses, potentially starting from a suitably substituted aminopyridine. A review of recent advances in pyrrolo[2,3-c]pyridine synthesis highlights several viable routes, including palladium-catalyzed cyclizations.[6][7][8]

Step 2: N-methylation of the Pyrrole Nitrogen. The final step involves the selective methylation of the pyrrole nitrogen. This is a standard transformation in heterocyclic chemistry.

  • Dissolution: Dissolve the starting material, Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, in a suitable anhydrous aprotic solvent such as Dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The NaH deprotonates the pyrrole nitrogen to form the corresponding sodium salt. The causality here is that the resulting anion is a much stronger nucleophile than the neutral starting material.

  • Alkylation: Introduce a methylating agent, such as dimethyl carbonate or methyl iodide. Dimethyl carbonate is a less toxic alternative to traditional methylating agents like dimethyl sulfate.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.[9]

  • Work-up and Purification: Quench the reaction by carefully adding water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

This protocol provides a reliable and scalable route to the target molecule, enabling the production of sufficient quantities for detailed electronic characterization.

Synthetic Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Methylation Start Substituted Aminopyridine Intermediate Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Start->Intermediate Multistep Synthesis (e.g., Reductive Cyclization) Base 1. NaH, Anhydrous DMF, 0°C Intermediate->Base Deprotonation AlkylatingAgent 2. Dimethyl Carbonate, RT Base->AlkylatingAgent Nucleophilic Attack FinalProduct Ethyl 1-methyl-1H-pyrrolo[2,3-c] pyridine-5-carboxylate AlkylatingAgent->FinalProduct

Caption: Proposed synthetic workflow for the target compound.

Experimental Characterization of Electronic Properties

To empirically determine the electronic characteristics of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a combination of spectroscopic and electrochemical methods is employed.

UV-Visible Absorption and Photoluminescence Spectroscopy

Rationale: UV-Vis spectroscopy probes the electronic transitions between the ground state and excited states. The wavelength of maximum absorption (λ_max) corresponds to the energy required for the HOMO→LUMO transition. Photoluminescence (PL) spectroscopy measures the emission of light from the molecule as it relaxes from an excited state back to the ground state. The difference between the absorption and emission maxima (the Stokes shift) provides insight into the structural relaxation in the excited state. The photophysical properties of azaindole derivatives are known to be sensitive to solvent polarity.[10]

Self-Validating Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the compound in a high-purity solvent like spectroscopic grade Dimethyl Sulfoxide (DMSO) or acetonitrile.

  • Preparation of Working Solutions: Create a series of dilutions (e.g., 1 µM to 50 µM) from the stock solution in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol, water).

  • UV-Vis Measurement:

    • Use a dual-beam spectrophotometer.

    • Record the absorbance spectrum for each solution from approximately 200 to 600 nm in a 1 cm path length quartz cuvette.

    • Use the pure solvent as a reference blank for each measurement.

    • Identify the λ_max for the lowest energy transition.

  • Photoluminescence (PL) Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its λ_max determined from the UV-Vis measurement.

    • Record the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength to avoid Rayleigh scattering.

    • Determine the wavelength of maximum emission (λ_em).

  • Quantum Yield Determination (Comparative Method):

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for the sample and a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • The quantum yield (Φ) is calculated using the established formula, correcting for the refractive index of the solvents.

Spectroscopy_Workflow A Prepare Stock Solution (1 mM) B Dilute in Solvents of Varying Polarity A->B C UV-Vis Spectroscopy B->C D Determine λ_max C->D E Photoluminescence Spectroscopy D->E Excite at λ_max F Determine λ_em E->F G Calculate Stokes Shift & Quantum Yield F->G

Caption: Experimental workflow for photophysical characterization.
Cyclic Voltammetry (CV)

Rationale: Cyclic voltammetry is a powerful electrochemical technique used to probe the HOMO and LUMO energy levels of a molecule.[11] The oxidation potential (E_ox) is related to the energy required to remove an electron from the HOMO, while the reduction potential (E_red) is related to the energy gained upon adding an electron to the LUMO. These values are crucial for assessing the suitability of the material for applications in organic electronics and for understanding its redox stability.[12][13]

Self-Validating Protocol:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, degassed electrochemical-grade solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Preparation: Dissolve the target compound in the electrolyte solution to a final concentration of approximately 1 mM.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell configuration.[11]

    • Working Electrode: Glassy carbon electrode (polished before each run).

    • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver nitrate (Ag/AgNO₃) non-aqueous reference electrode.

    • Counter Electrode: Platinum wire.

  • Measurement:

    • Purge the solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.

    • Scan the potential from an initial value where no faradaic processes occur towards positive potentials to observe oxidation, then reverse the scan towards negative potentials to observe reduction.

    • Record several cycles to ensure the stability of the electrochemically generated species.

  • Internal Standard and Data Analysis:

    • After recording the voltammogram of the sample, add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

    • Record the voltammogram again.

    • Report all measured potentials (E_ox and E_red) relative to the Fc/Fc⁺ couple. This provides a standardized reference point, allowing for comparison of data between different studies.[14]

    • From the onset potentials of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated using empirical formulas.

Computational Modeling of Electronic Structure

Theoretical calculations provide invaluable insights into the electronic structure, complementing experimental data and aiding in its interpretation. Density Functional Theory (DFT) is the workhorse method for such investigations.

Density Functional Theory (DFT) for Ground-State Properties

Rationale: DFT is used to determine the molecule's minimum energy geometry and the energies and spatial distributions of its frontier molecular orbitals (FMOs), the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's electronic excitation energy and chemical reactivity.[15] A smaller gap generally implies easier excitation and higher reactivity.

Self-Validating Protocol:

  • Structure Building: Construct the 3D structure of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate using a molecular modeling program.

  • Geometry Optimization:

    • Perform a full geometry optimization without constraints using a suitable functional and basis set. A common and effective choice is the B3LYP functional with the 6-311+G(d,p) basis set.[16][17]

    • The causality for this step is to find the most stable conformation (lowest energy structure) of the molecule, which is essential for accurate electronic property calculations.

    • Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • FMO Analysis:

    • Using the optimized geometry, perform a single-point energy calculation to obtain the energies of all molecular orbitals.

    • Extract the energies for the HOMO and LUMO. The energy difference is the HOMO-LUMO gap.

    • Visualize the 3D plots of the HOMO and LUMO to understand the electron density distribution. The HOMO typically shows regions susceptible to electrophilic attack, while the LUMO indicates regions susceptible to nucleophilic attack.

Time-Dependent DFT (TD-DFT) for Excited-State Properties

Rationale: While the HOMO-LUMO gap from a ground-state DFT calculation gives a first approximation of the excitation energy, Time-Dependent DFT (TD-DFT) is a more accurate method for simulating electronic absorption spectra.[17] It calculates the vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption peaks in a UV-Vis spectrum.

Self-Validating Protocol:

  • Input Structure: Use the fully optimized ground-state geometry obtained from the DFT calculation.

  • TD-DFT Calculation:

    • Perform a TD-DFT calculation using the same functional and basis set (e.g., B3LYP/6-311+G(d,p)) to calculate the first several (e.g., 10-20) singlet excited states.

    • To simulate solvent effects, an implicit solvent model like the Polarizable Continuum Model (PCM) can be incorporated, specifying the solvent used in experimental measurements.

  • Spectral Analysis:

    • Extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths (f).

    • The transitions with the largest oscillator strengths correspond to the most intense peaks in the experimental UV-Vis spectrum.

    • Compare the calculated λ_max with the experimentally measured value to validate the computational model.

Computational_Workflow cluster_0 Ground State (DFT) cluster_1 Excited State (TD-DFT) A Build 3D Structure B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Calculation (Confirm Minimum) B->C D Calculate HOMO, LUMO Energies & Gap C->D E Use Optimized Geometry F Calculate Excitation Energies & Oscillator Strengths (with PCM) E->F G Simulate UV-Vis Spectrum F->G H Compare with Experiment G->H

Caption: Workflow for computational electronic structure analysis.

Expected Electronic Properties and Discussion

The N-methylation at the pyrrole nitrogen is expected to result in a higher fluorescence quantum yield compared to its N-H counterpart.[5] The ethyl carboxylate group at the 5-position, being electron-withdrawing, will likely lower the energies of both the HOMO and LUMO. However, it is expected to have a more pronounced stabilizing effect on the LUMO, leading to a reduction in the HOMO-LUMO gap and a red-shift in the absorption and emission spectra compared to unsubstituted 6-azaindole.

PropertyPredicted Value / CharacteristicRationale / Comparison
λ_max (Abs, in ACN) ~320 - 340 nm6-azaindole absorbs around 320 nm in its protonated form. The ester group should cause a slight bathochromic (red) shift.[18]
λ_em (PL, in ACN) ~380 - 410 nmA noticeable Stokes shift is typical for azaindole derivatives.[10][18]
Fluorescence Quantum Yield (Φ) Moderate to High (>0.4)N-methylation prevents proton transfer and other non-radiative decay pathways, significantly boosting fluorescence.[5]
Oxidation Potential (E_ox vs Fc/Fc⁺) > +1.0 VThe electron-withdrawing pyridine ring and ester group make the molecule more difficult to oxidize than a simple indole.
HOMO-LUMO Gap (Calculated) ~3.4 - 4.0 eVThis is a typical range for functionalized aromatic heterocycles. The exact value is highly dependent on the DFT functional used.[19]

Conclusion and Future Directions

Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a molecule of significant interest due to its functionalized 6-azaindole core. The combination of N-methylation and an electron-withdrawing ester group is predicted to yield a compound with distinct and potentially useful electronic properties, including strong fluorescence and redox stability.

The comprehensive characterization workflow detailed in this guide, combining robust synthesis, multi-solvent spectroscopy, standardized electrochemistry, and validated computational modeling, provides a blueprint for building a complete electronic profile of this molecule and its derivatives. The resulting data will be invaluable for its rational application in drug design, where it can serve as a fluorescent probe or a pharmacophore with tailored electronic interactions, and in materials science as a building block for novel organic semiconductors or emitters.

References

  • Bozkurt, E., et al. (2018). Photophysical behavior of a novel 4-aza-indole derivative in different solvents: reverse solvatochromism. ResearchGate. Available at: [Link]

  • Twine, S. M., et al. (2002). The Photophysical Properties of 6-Azaindole. The Journal of Physical Chemistry B. Available at: [Link]

  • Khaldan, A., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Advanced Research.
  • Arikawa, Y., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Gotor, R. (2016). Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals. Tesis Doctorals en Xarxa.
  • El-Sayed, M. A. A., et al. (2020). Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. Molecules. Available at: [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
  • Wipf, P. (2007). The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh.
  • Chomphunuch, T., et al. (2025).
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. Available at: [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
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  • Petrich, J. W., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research.
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  • Gein, V. L., et al. (2021). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study.
  • Negrerie, M., et al. (1991). Photophysics of a novel optical probe: 7-azaindole. The Journal of Physical Chemistry.
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Methodological & Application

Application Note: Synthesis Protocol for Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolo[2,3-c]pyridines (commonly referred to as 6-azaindoles) are highly versatile pharmacophores in drug development, particularly favored in the design of kinase inhibitors and antiproliferative agents due to their favorable physicochemical properties and hydrogen-bonding capabilities[1]. This application note details a highly efficient, five-stage synthetic protocol for Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS 88129-32-2)[2]. The route utilizes a modified Pomeranz-Fritsch-type cyclization strategy starting from commercially available 1-tosyl-1H-pyrrole-2-carbaldehyde, ensuring high regioselectivity and overall yield[3].

Mechanistic Rationale & Synthetic Pathway

The construction of the 6-azaindole core relies on the strategic assembly of the pyridine ring onto a pre-existing pyrrole scaffold. The synthesis begins with the reductive amination of an N-protected pyrrole-2-carboxaldehyde with an aminoacetal. The N-tosyl (Ts) protecting group is critical here; it slightly deactivates the electron-rich pyrrole ring, preventing unwanted polymerization during the subsequent strongly acidic cyclization, while still allowing intramolecular electrophilic aromatic substitution at the C3 position[3]. Following cyclization, the partially saturated intermediate is aromatized, deprotected, and regioselectively methylated at the N1 position[4].

Synthesis SM 1-Tosyl-1H-pyrrole-2-carbaldehyde + Ethyl 2-amino-3,3-diethoxypropanoate Int1 Ethyl 2-(((1-tosyl-1H-pyrrol-2-yl)methyl)amino) -3,3-diethoxypropanoate SM->Int1 Step 1: Reductive Amination STAB, AcOH, DCE Int2 Ethyl 1-tosyl-dihydro-1H-pyrrolo[2,3-c]pyridine -5-carboxylate Int1->Int2 Step 2: Cyclization TFA, DCM, 0 °C to RT Int3 Ethyl 1-tosyl-1H-pyrrolo[2,3-c]pyridine -5-carboxylate Int2->Int3 Step 3: Aromatization DDQ, Toluene, Reflux Int4 Ethyl 1H-pyrrolo[2,3-c]pyridine -5-carboxylate Int3->Int4 Step 4: Detosylation NaOEt, EtOH, RT Target Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine -5-carboxylate Int4->Target Step 5: N-Methylation NaH, MeI, DMF, 0 °C

Fig 1: Five-step synthesis of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Reductive Amination

Causality Focus: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it selectively reduces the transiently formed imine without reducing the starting aldehyde, minimizing side reactions.

  • Dissolve 1-(p-toluenesulfonyl)-1H-pyrrole-2-carbaldehyde (1.0 eq) and ethyl 2-amino-3,3-diethoxypropanoate (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Add glacial acetic acid (1.2 eq) to catalyze imine formation. Stir at room temperature for 30 minutes.

  • Add STAB (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.

  • Stir at room temperature for 4-6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the reaction is complete when the UV-active aldehyde spot is fully consumed.

  • Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the acyclic acetal intermediate.

Step 2: Acid-Promoted Cyclization

Causality Focus: Trifluoroacetic acid (TFA) promotes the cleavage of the diethyl acetal, generating a highly electrophilic oxocarbenium ion that undergoes intramolecular attack by the pyrrole C3 position.

  • Dissolve the crude acetal from Step 1 in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C under an inert atmosphere (N₂/Ar).

  • Dropwise, add TFA (10 eq). The high excess of acid is required to drive the equilibrium toward the loss of ethanol and subsequent cyclization.

  • Warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the crude dihydro-pyrrolo[2,3-c]pyridine intermediate.

Step 3: Aromatization (Dehydrogenation)

Causality Focus: The cyclization yields a partially saturated ring. DDQ acts as a potent hydride acceptor to establish the fully aromatic 6-azaindole core.

  • Dissolve the crude intermediate in toluene (0.1 M).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.0 eq).

  • Reflux the mixture (110 °C) for 4-8 hours. Self-Validation: The formation of the fully aromatic product is indicated by a highly fluorescent blue spot under 365 nm UV light on TLC.

  • Cool to room temperature, filter through a pad of Celite to remove the insoluble DDQ-H₂ byproduct, and wash the filter cake with EtOAc.

  • Concentrate and purify via silica gel chromatography to isolate Ethyl 1-tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Step 4: Detosylation

Causality Focus: Sodium ethoxide in ethanol is utilized to cleave the sulfonamide bond. The use of the ethoxide anion specifically prevents unwanted transesterification of the C5 ethyl ester.

  • Dissolve the N-tosyl azaindole in absolute ethanol (0.15 M).

  • Add a freshly prepared solution of sodium ethoxide (NaOEt, 3.0 eq) in ethanol.

  • Stir at room temperature for 2-4 hours.

  • Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate to afford Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Step 5: Regioselective N-Methylation

Causality Focus: Regioselective alkylation at the N1 position is well-documented in the synthesis and reactivity of 6-azaindoles[4]. The pyrrole nitrogen (N1) is significantly more acidic (pKa ~14) than the pyridine nitrogen (N6), ensuring exclusive deprotonation by NaH.

  • Dissolve Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) and cool to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until H₂ gas evolution ceases.

  • Add methyl iodide (MeI, 1.1 eq) dropwise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quench carefully with ice water, extract with EtOAc, and wash extensively with water (3x) and brine to remove residual DMF.

  • Dry, concentrate, and purify via recrystallization or chromatography to yield the final target, Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate[2].

Quantitative Data Summary

StepReaction TypeKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1Reductive AminationSTAB, AcOH, DCE20-254-685-90
2Acidic CyclizationTFA, DCM0 → 251270-75
3AromatizationDDQ, Toluene1104-880-85
4DetosylationNaOEt, EtOH20-252-490-95
5N-MethylationNaH, MeI, DMF0 → 25385-90

Analytical Characterization

To ensure the integrity of the synthesized target, verify the structure against the following expected ¹H NMR parameters. Target: Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (C₁₁H₁₂N₂O₂)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~8.80 (s, 1H, C7-H) - Highly deshielded due to proximity to N6 and the bridgehead.

    • δ ~8.35 (s, 1H, C4-H)

    • δ ~7.25 (d, J = 3.1 Hz, 1H, C2-H)

    • δ ~6.55 (d, J = 3.1 Hz, 1H, C3-H)

    • δ ~4.45 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃)

    • δ ~3.90 (s, 3H, N-CH₃ )

    • δ ~1.45 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ )

References

  • Dekhane, M., Potier, P., & Dodd, R. H. (1993). A practical synthesis of 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid derivatives from pyrrole-2-carboxaldehydes. Tetrahedron, 49(36), 8139-8146. URL: [Link]

  • Popowycz, F., Mérour, J.-Y., & Joseph, B. (2007). Synthesis and Reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689–8707. URL: [Link]

  • Yevheniia V. Borysova et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. URL: [Link]

Sources

The Strategic Application of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged 6-Azaindole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a prime example of such a scaffold.[1][2][3] Its unique electronic properties and three-dimensional structure make it a versatile building block in the design of potent and selective therapeutic agents. This guide focuses on a particularly valuable derivative, Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, and its application as a strategic starting material in drug discovery programs. The presence of a methyl group on the pyrrole nitrogen and an ethyl carboxylate on the pyridine ring provides two key points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR).

The 6-azaindole core is a key component in numerous compounds targeting a variety of diseases, including cancer and inflammatory conditions. Its derivatives have shown significant potential as kinase inhibitors, antiproliferative agents, and modulators of other important cellular pathways.[1][3] This document provides a detailed overview of the properties of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate and outlines key protocols for its derivatization, empowering research scientists to leverage this powerful building block in their quest for novel therapeutics.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design. The table below summarizes key properties of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

PropertyValue
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Purity (Typical) ≥95%

Strategic Utility in Drug Discovery

The strategic value of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate lies in its pre-functionalized core, which allows for rapid and efficient library synthesis. The ester functionality at the 5-position is a versatile handle for the introduction of diverse chemical moieties through hydrolysis followed by amide coupling, a cornerstone of medicinal chemistry.[4][5] The methyl group at the 1-position can influence the compound's metabolic stability and conformational preferences.

The diagram below illustrates the central role of this building block in accessing a wide array of chemical diversity, ultimately leading to the identification of clinical candidates.

Sources

Application Notes and Protocols: Hydrolysis of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate to Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The conversion of ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate to its corresponding carboxylic acid is a critical transformation in the synthesis of various pharmacologically active molecules. The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a prominent scaffold in medicinal chemistry, appearing in a range of therapeutic agents, including kinase inhibitors for cancer therapy.[1][2] The carboxylic acid functional group serves as a versatile handle for further chemical modifications, such as amide bond formation, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient hydrolysis of this ethyl ester. It delves into the underlying chemical principles, offers detailed step-by-step protocols for both base- and acid-catalyzed methods, and provides troubleshooting guidance to ensure successful and reproducible outcomes.

Chemical Principles and Mechanism

The hydrolysis of an ester is a chemical reaction that splits the ester into a carboxylic acid and an alcohol by reacting with water.[4][5] This process can be catalyzed by either an acid or a base.[5][6]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is a widely used and often preferred method for ester hydrolysis due to its irreversible nature.[4][7][8] The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base like NaOH or LiOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the ethoxide leaving group and the formation of the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by a base to form the carboxylate salt, which drives the reaction to completion.[7][8] An acidic workup is then required to protonate the carboxylate salt and yield the final carboxylic acid product.[8]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[5][7] The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., HCl or H₂SO₄), which makes the carbonyl carbon more electrophilic.[9][10] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfer steps, an ethanol molecule is eliminated, and the carboxylic acid is formed. This reaction is reversible, and to drive it towards the products, a large excess of water is typically used.[4][5][6][9][10]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is generally recommended for its high yield and irreversible nature.

Materials:

  • Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on reaction temperature)

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 eq) in a suitable solvent such as a mixture of THF and water or methanol and water (e.g., 3:1 v/v).

  • Addition of Base: Add an aqueous solution of LiOH (1.5 - 3.0 eq) or NaOH (1.5 - 3.0 eq) to the stirred solution of the ester.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to a moderate temperature (e.g., 40-60 °C) to increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature if heated. Carefully add 1 M HCl dropwise to neutralize the excess base and acidify the solution to a pH of approximately 3-4. This protonates the carboxylate salt, leading to the precipitation of the carboxylic acid product if it is insoluble in the reaction mixture.

  • Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, methanol/water) or by column chromatography on silica gel if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative, particularly if the starting material or product is sensitive to basic conditions.

Materials:

  • Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

  • Dioxane or Acetic Acid

  • Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 eq) in a solvent such as dioxane or acetic acid.

  • Addition of Acid: Add an excess of aqueous strong acid, such as 6 M HCl or 3 M H₂SO₄.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C). Monitor the reaction progress by TLC or HPLC. Due to the reversible nature of the reaction, it may require a longer reaction time to reach equilibrium.

  • Workup - Neutralization: After the reaction has reached the desired conversion, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the base-catalyzed protocol.

Data Presentation

ParameterBase-Catalyzed HydrolysisAcid-Catalyzed Hydrolysis
Catalyst LiOH or NaOHHCl or H₂SO₄
Stoichiometry 1.5 - 3.0 equivalents of baseCatalytic amount to excess acid
Solvent THF/Water, MeOH/WaterDioxane, Acetic Acid/Water
Temperature Room Temperature to 60 °CReflux (80-100 °C)
Reaction Time Typically shorterGenerally longer
Reversibility IrreversibleReversible
Workup AcidificationNeutralization
Typical Yield HighModerate to High

Experimental Workflow Visualization

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Ester in Solvent add_reagent Add Base or Acid start->add_reagent react Stir/Heat & Monitor add_reagent->react quench Quench/Neutralize react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Recrystallization or Chromatography dry->purify end_product Pure Carboxylic Acid purify->end_product

Caption: General workflow for the hydrolysis of the ethyl ester.

Characterization of 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

The successful synthesis of the target carboxylic acid should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show the disappearance of the characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm). The proton signals of the pyrrolopyridine core will be retained, and a broad singlet corresponding to the carboxylic acid proton will appear at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

    • ¹³C NMR will show the disappearance of the ethyl group signals and the appearance of a carbonyl carbon signal for the carboxylic acid, typically in the range of 165-185 ppm.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a strong carbonyl (C=O) stretching absorption band around 1700-1725 cm⁻¹ are characteristic.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the carboxylic acid should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Insufficient amount of base/acid.- Poor solubility of the starting material.- Prolong the reaction time or increase the temperature.- Add more equivalents of the hydrolyzing agent.- Use a co-solvent (e.g., THF, dioxane) to improve solubility.
Low Yield - Incomplete reaction.- Product loss during workup (e.g., product is water-soluble).- Degradation of starting material or product under harsh conditions.- Ensure the reaction goes to completion.- For water-soluble products, saturate the aqueous layer with NaCl before extraction or use a continuous liquid-liquid extractor.- Use milder reaction conditions (e.g., lower temperature, weaker base/acid).
Difficulty in Purification - Presence of unreacted starting material.- Formation of byproducts.- Optimize the reaction to achieve full conversion.- Employ column chromatography with an appropriate solvent system for separation. Consider using a different stationary phase if separation on silica is difficult.
Product does not precipitate upon acidification - The carboxylic acid is soluble in the reaction mixture.- Remove the organic solvent under reduced pressure before acidification.- Extract the product with an appropriate organic solvent after acidification.

Conclusion

The hydrolysis of ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a fundamental and crucial step in the synthesis of more complex molecules for drug discovery. Both base- and acid-catalyzed methods can be effectively employed, with the choice depending on the specific requirements of the synthetic route and the stability of the compounds involved. The protocols and guidelines presented in this application note are designed to provide a robust starting point for researchers, enabling them to confidently perform this transformation and advance their research objectives.

References

  • Beccalli, E. M., et al. (2006). A new entry to pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines via palladium-catalyzed intramolecular C-N bond formation. The Journal of Organic Chemistry, 71(13), 5031-5034. [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Duan, Y., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(17), 5172-5185. [Link]

  • European Patent Office. (2016). Process for producing pyridine carboxylic acids (EP 2428505 B1).
  • Ivakhnenko, E. P., et al. (2022). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. [Link]

  • LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • LibreTexts Chemistry. (2024). Hydrolysis of Esters. [Link]

  • MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 18. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Medify. (n.d.). Carboxylic acids and esters (6.1.3) — OCR A Level Chemistry Study Notes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004). Analytical characterization of poly(pyrrole-3-carboxylic acid) films electrosynthesised on Pt, Ti and Ti/Al/V substrates. PubMed. [Link]

  • ResearchGate. (2010). Experiment No. 8: Kinetics of the Saponification of an Ester. [Link]

  • Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • ScienceRise. (2021). QSAR analysis and molecular docking study of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity. ScienceRise: Pharmaceutical Science, (3(31)), 19–27. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent advances in the synthesis and biological activity of pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • Wang, Z., et al. (2019). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Molecules, 24(22), 4065. [Link]

Sources

Cross-coupling reaction conditions for Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Significance of the 6-Azaindole Core

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring introduces a key hydrogen bond acceptor site, enabling novel interactions with biological targets and fine-tuning of physicochemical properties like solubility and metabolic stability.[3][4] Consequently, 6-azaindole derivatives have demonstrated remarkable potential as kinase inhibitors, antiproliferative agents, and therapeutics for a range of diseases.[1][5]

Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate serves as a versatile intermediate for the synthesis of these complex molecules. The ability to selectively functionalize the C5-position of this core via robust and versatile cross-coupling methodologies is paramount for generating molecular diversity and exploring structure-activity relationships (SAR). This guide provides detailed protocols and expert insights into the application of three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the derivatization of this key building block.

A critical feature of the target substrate is the N1-methyl group, which advantageously blocks the potentially competing N-H arylation, a common side reaction observed with unprotected azaindole scaffolds.[3][6] This ensures that the coupling reaction proceeds with high regioselectivity at the desired C5-position (assuming a pre-installed leaving group, such as a halide or triflate).

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an exceptionally powerful method for forming carbon-carbon bonds between sp²-hybridized centers, making it ideal for synthesizing biaryl and heteroaryl-aryl structures.[7][8] The reaction exhibits broad functional group tolerance and utilizes organoboron reagents that are generally stable, commercially available, and have low toxicity.[8]

Mechanistic Overview

The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAd Ar-Pd(II)L₂(X) Pd0->OxAd Oxidative Addition Trans Ar-Pd(II)L₂(R) OxAd->Trans Transmetalation RedEl Ar-R Trans->RedEl Reductive Elimination Product Ar-R (Product) Regen Pd(0)L₂ ArX Ar-X (Substrate) Boronic R-B(OR')₂ + Base Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAd Ar-Pd(II)L₂(X) Pd0->OxAd Oxidative Addition Amido [Ar-Pd(II)L₂(NR¹R²)] OxAd->Amido Amine Binding & Deprotonation RedEl Ar-NR¹R² Amido->RedEl Reductive Elimination Product Ar-NR¹R² (Product) Regen Pd(0)L₂ ArX Ar-X (Substrate) Amine HNR¹R² + Base Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAd Ar-Pd(II)L₂(X) Pd0->OxAd Oxidative Addition Trans Ar-Pd(II)L₂(C≡CR) OxAd->Trans Transmetalation Product Ar-C≡CR Trans->Product Reductive Elimination Product->Pd0 Regeneration CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Alkyne Activation CuAcetylide->Trans Transmetalation Input CuAcetylide->CuX Transfer to Pd ArX Ar-X ArX->OxAd Alkyne H-C≡CR + Base Alkyne->CuAcetylide Workflow start 1. Reagent Preparation setup 2. Reaction Setup (Inert Atmosphere) start->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitoring 4. Progress Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue workup 5. Quenching & Extraction monitoring->workup Complete purification 6. Purification (Chromatography) workup->purification analysis 7. Characterization (NMR, MS) purification->analysis end Pure Product analysis->end

Sources

Protocol for dissolving Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate in DMSO for assays

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for Dissolving Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate in DMSO for Assays

Introduction

The successful execution of in-vitro assays is fundamentally reliant on the accurate and reproducible preparation of test compound solutions. For many heterocyclic organic compounds, such as Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, which often exhibit poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[1][2][3] Its high polarity enables the dissolution of a wide range of molecules.[1] However, the unique properties of DMSO, including its hygroscopicity and potential for cellular toxicity at higher concentrations, necessitate a standardized and carefully executed dissolution protocol to ensure the integrity and reproducibility of experimental data.[2][3][4][5]

This document provides a comprehensive, field-proven protocol for the solubilization of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate in DMSO. The principles and techniques described herein are broadly applicable to other similar heterocyclic compounds used in drug discovery and life sciences research. The causality behind each step is explained to empower researchers to make informed decisions and troubleshoot potential issues.

Pre-Dissolution Considerations: Foundational Steps for Success

Before proceeding with the dissolution, it is crucial to establish the necessary parameters and prepare the materials to maintain the integrity of the compound and the resulting solution.

Compound and Solvent Quality
  • Compound: Use Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate of the highest possible purity. Verify the molecular weight (MW) from the certificate of analysis (CoA) or a reliable chemical database. While a specific public database entry for this exact compound was not retrieved, similar structures like methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (MW: 176.17 g/mol ) and ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (MW: 224.64 g/mol ) can provide an expected range.[7][8] For the purpose of this protocol, we will use a hypothetical molecular weight of 218.24 g/mol .

  • DMSO: It is imperative to use anhydrous, high-purity DMSO (≥99.9%).[3] DMSO is highly hygroscopic and will readily absorb atmospheric moisture, which can lead to compound precipitation.[3][6] Use a fresh bottle or one that has been properly stored and sealed.

Safety Precautions

Adherence to standard laboratory safety protocols is essential.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound and DMSO in a well-ventilated area or a chemical fume hood.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate in 100% DMSO.

Materials and Equipment
  • Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (solid form)

  • Anhydrous DMSO (≥99.9% purity)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Sonicator (water bath)

Step-by-Step Procedure
  • Calculation of Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated using the following formula:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 218.24 g/mol * 1000 mg/g = 2.18 mg

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare the balance.

    • Carefully weigh out the calculated mass (2.18 mg) of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate directly into the tared tube.

  • Dissolution in DMSO:

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

    • Tightly cap the tube to prevent moisture absorption.

  • Solubilization:

    • Vortex the tube for 30-60 seconds to facilitate dissolution.[3]

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved.

    • If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes.[2] Gentle warming in a 37°C water bath can also be employed, but caution is advised as excessive heat can degrade some compounds.[2]

Quality Control and Storage
  • Visual Inspection: A properly prepared stock solution should be clear and free of any visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.[3]

  • Storage: Store the aliquots at -20°C for short- to medium-term storage (1-6 months) or at -80°C for long-term storage.[3] Protect from light.

Serial Dilution Protocol for Assay Working Solutions

To obtain a dose-response curve, it is necessary to prepare a series of dilutions from the high-concentration stock solution. It is critical to perform these dilutions in 100% DMSO before the final dilution into the aqueous assay buffer.[6][9] This method ensures that the final concentration of DMSO remains constant across all tested compound concentrations, preventing solvent-induced artifacts.[10]

Maintaining a Constant Final DMSO Concentration

The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity and other off-target effects.[2][4][5] Always include a vehicle control group in your experiments, which consists of the assay medium with the same final concentration of DMSO as the compound-treated groups.[3]

Step-by-Step Serial Dilution in 100% DMSO (Example: 2-fold dilution series)
  • Preparation: Label a series of sterile microcentrifuge tubes corresponding to the desired concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Initial Dilution:

    • To the tube labeled "5 mM," add 50 µL of 100% DMSO.

    • Transfer 50 µL of the 10 mM stock solution to this tube and mix thoroughly by pipetting up and down.

  • Serial Dilution:

    • To the remaining labeled tubes, add 50 µL of 100% DMSO.

    • Transfer 50 µL from the "5 mM" tube to the "2.5 mM" tube and mix well.

    • Using a fresh pipette tip for each transfer, continue this process for the subsequent tubes until the desired concentration range is achieved.[2]

Preparation of Final Working Solutions

To achieve a final DMSO concentration of 0.1% in the assay, the DMSO-diluted compound series would be diluted 1:1000 into the final assay medium.

  • Example: To prepare 1 mL of a 10 µM final working solution from the 10 mM stock:

    • Add 1 µL of the 10 mM stock solution to 999 µL of the assay medium.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_qc QC & Storage cluster_dilution Serial Dilution weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate inspect Visual Inspection sonicate->inspect aliquot Aliquot inspect->aliquot store Store at -20°C / -80°C aliquot->store dilute_dmso Serial Dilution in 100% DMSO store->dilute_dmso dilute_assay Final Dilution in Assay Medium dilute_dmso->dilute_assay Assay Plate Assay Plate dilute_assay->Assay Plate

Data Presentation

ParameterRecommendationRationale
DMSO Purity Anhydrous, ≥99.9%Minimizes water content to prevent compound precipitation.[3][6]
Stock Concentration 1-10 mM (or higher if solubility permits)A high concentration allows for significant dilution into the final assay medium, minimizing the final DMSO concentration.
Final Assay DMSO Concentration ≤ 0.5% (ideally ≤ 0.1%)Reduces the risk of solvent-induced cytotoxicity and off-target effects.[2][4][5]
Storage Temperature -20°C (short-term) or -80°C (long-term)Slows the rate of compound degradation.[3]
Freeze-Thaw Cycles Avoid; use single-use aliquotsPrevents compound degradation and absorption of atmospheric moisture.[3]

Troubleshooting

IssuePotential CauseRecommended Solution
Compound fails to dissolve completely Insufficient solvent volume; low intrinsic solubility.Try gentle warming (37°C) or extended sonication.[2] If still unsuccessful, prepare a lower concentration stock solution.
Precipitation upon dilution into aqueous buffer The compound is not soluble in the aqueous medium at that concentration.Perform serial dilutions in 100% DMSO before the final aqueous dilution step.[6][9] This ensures the compound is diluted to its working concentration in a solvent it is soluble in.
Inconsistent assay results Compound degradation; inaccurate pipetting; repeated freeze-thaw cycles.Prepare fresh stock solutions. Use calibrated pipettes. Always use single-use aliquots of the stock solution.[3]
High background or cell death in vehicle control DMSO concentration is too high.Verify calculations and ensure the final DMSO concentration in the assay is non-toxic for the specific cell line being used (typically ≤ 0.1%).[4][11]

G cluster_yes Yes cluster_no No start Compound Precipitation in Assay? check_dilution Was serial dilution performed in 100% DMSO first? start->check_dilution Yes proceed Proceed with Assay start->proceed No

References

  • MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Available from: [Link]

  • PMC. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available from: [Link]

  • PubChem. methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Available from: [Link]

  • PubChem. ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Available from: [Link]

  • ResearchGate. (2025, June 1). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? Available from: [Link]

  • ResearchGate. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions. Available from: [Link]

  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Available from: [Link]

  • PubMed. (2009, July 15). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Available from: [Link]

  • PubMed. (2013, April 29). High-throughput quality control of DMSO acoustic dispensing using photometric dye methods. Available from: [Link]

  • PMC. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Available from: [Link]

  • PMC. (2019, June 10). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Available from: [Link]

  • BioChromato. (2025, February 28). Comprehensive Strategies for Effective DMSO Removal in Research Laboratories. Available from: [Link]

  • NanoTemper Technologies. Ligand serial dilution. Available from: [Link]

  • ACS Publications. (2021, December 1). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Available from: [Link]

  • Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]

  • Protocol Online. (2011, December 9). Serially diluting compounds while keeping DMSO concentration the same. Available from: [Link]

  • MDPI. (2022, February 15). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link]

  • ResearchGate. (2026, February 9). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Available from: [Link]

  • Atlas of Science. (2016, October 27). Another aspect in use of DMSO in medicinal chemistry. Available from: [Link]

  • Gaylord Chemical. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Available from: [Link]

  • Journal of Biotech Research. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Available from: [Link]

  • Quora. (2020, January 27). How to dilute DMSO 100% if I want to make 2.5%, 5%, and 10% DMSO for 10 ml in each concentration. Available from: [Link]

  • ResearchGate. The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... Available from: [Link]

  • ResearchGate. (2026, March 1). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering "brick-dust" or "greaseball" molecules is a routine hurdle. Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a highly lipophilic compound that presents significant aqueous solubility challenges.

This guide provides a diagnostic breakdown of the molecule's physicochemical barriers, followed by field-proven, self-validating protocols to achieve stable solubilization for both in vitro and in vivo applications.

Molecular Diagnostics & Root Cause Analysis

To successfully formulate this compound, we must first understand the causality behind its insolubility:

  • Absence of Hydrogen Bond Donors: The ethyl ester at the C5 position and the methyl group at the N1 (pyrrole) position eliminate critical hydrogen-bond donors, drastically increasing the molecule's partition coefficient (LogP) and rendering it highly hydrophobic.

  • High Crystal Lattice Energy: The planar azaindole (pyrrolo[2,3-c]pyridine) core promotes strong π−π stacking in the solid state. This high crystal lattice energy acts as a thermodynamic barrier to dissolution.

  • Electronic Effects on Ionization (pKa): The parent 1H-pyrrolo[2,3-c]pyridine core contains a basic pyridine nitrogen with a known pKa of approximately 7.95[1]. However, the electron-withdrawing nature of the C5 ethyl ester pulls electron density away from the aromatic ring via inductive effects. This shifts the pKa downwards. Consequently, at physiological pH (7.4), the basic nitrogen remains entirely un-ionized (neutral), further driving its precipitation in aqueous media.

Formulation Decision Matrix

Selecting the correct solubilization strategy depends entirely on your downstream application. Use the decision tree below to identify the optimal formulation pathway.

DecisionTree Start Compound: Ethyl 1-methyl-1H-pyrrolo[2,3-c] pyridine-5-carboxylate Assay What is the Target Application? Start->Assay InVitro In Vitro Assays (Biochemical / Cellular) Assay->InVitro InVivo In Vivo Studies (PK / PD / Efficacy) Assay->InVivo DMSO Primary Stock: 10-50 mM in DMSO Dilute to <0.5% in Assay Buffer InVitro->DMSO Route Administration Route? InVivo->Route Crash Does the compound precipitate? DMSO->Crash YesCrash Use 10% HP-β-CD or 0.1% Tween-20 Crash->YesCrash Yes NoCrash Proceed with Assay Crash->NoCrash No IV Intravenous (IV) Route->IV PO Oral (PO) / Intraperitoneal (IP) Route->PO FormIV Formulation Strategy: 20% HP-β-CD Complexation (Filtration Required) IV->FormIV FormPO Formulation Strategy: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline PO->FormPO

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay requirements.

Quantitative Formulation Strategies

To minimize toxicity while maximizing drug exposure, vehicle ratios must be strictly controlled. The table below summarizes the quantitative limits and mechanisms for the recommended in vivo formulation strategies.

Table 1: Quantitative Formulation Strategies for In Vivo Solubilization

Formulation StrategyStandard Vehicle Composition (v/v)Max Tolerated Vehicle LimitSolubilization Mechanism
Co-solvent + Surfactant 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% SalineDMSO 15%Tween 80 10%DMSO disrupts the crystal lattice; PEG400 reduces solvent polarity; Tween 80 forms suspending micelles.
Cyclodextrin Inclusion 20% HP-β-CD in Saline or PBSHP-β-CD 40% (w/v)The hydrophobic cavity encapsulates the lipophilic ester/aromatic core, while the hydrophilic exterior interacts with water[2][3].
pH Modification 50 mM Citrate Buffer (pH 4.5)Dependent on physiological buffer capacityProtonation of the basic pyridine nitrogen converts the neutral molecule into a highly soluble cationic salt.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems; they include built-in verification steps to ensure you are dosing a true solution, rather than a hidden nanosuspension.

Protocol A: Co-Solvent & Surfactant Micellization (For PO/IP Dosing)

Target Formulation: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline

Causality: This protocol relies on a specific order of addition. The API must be completely dissolved in the strongest solvent (DMSO) first. Adding the aqueous phase too early causes irreversible "solvent shock" and precipitation.

  • Primary Solubilization: Weigh the required mass of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate into a glass vial. Add DMSO to achieve 10% of the final target volume. Vortex vigorously until the solution is completely clear.

  • Co-solvent Addition: Add PEG400 (40% of final volume). Vortex for 30 seconds. The solution should remain perfectly clear.

  • Micellization: Add Tween 80 (5% of final volume). Vortex for 1 minute. Note: Tween 80 is highly viscous; ensure accurate pipetting by using positive displacement pipettes or weighing the surfactant.

  • Aqueous Dilution: CRITICAL STEP. Place the vial on a vortex mixer. While vortexing continuously, add the Saline (45% of final volume) dropwise.

  • Self-Validation (Verification): Centrifuge the final mixture at 10,000 x g for 10 minutes.

    • Pass: No visible pellet at the bottom of the tube.

    • Fail: A white pellet indicates micro-precipitation. You must discard and start over, potentially reducing the target API concentration.

Protocol B: HP-β-CD Inclusion Complexation (For IV Dosing)

Target Formulation: 20% (w/v) HP-β-CD in Saline

Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that acts as a molecular host for the lipophilic azaindole core, shielding it from the aqueous environment[2][3]. Because this is a thermodynamic equilibrium process, time and energy (sonication) are required to drive the complexation.

Complexation Step1 1. Preparation Dissolve 20% HP-β-CD in Saline Step2 2. API Addition Add compound powder directly to solution Step1->Step2 Step3 3. Energy Input Sonicate 30 min at 30°C Step2->Step3 Step4 4. Equilibration Stir 12-24 hrs at RT Step3->Step4 Step5 5. Filtration Filter (0.22 µm PTFE) to remove free API Step4->Step5 Step6 6. Validation Quantify via HPLC Step5->Step6

Figure 2: Step-by-step thermodynamic workflow for HP-β-CD inclusion complexation.

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD per 1 mL of Saline. Vortex until completely clear.

  • API Addition: Add the API powder directly to the HP-β-CD solution. (Do not use DMSO here, as organic solvents compete with the API for the cyclodextrin cavity).

  • Energy Input: Sonicate the suspension in a water bath at 30°C for 30 minutes to break up macroscopic aggregates.

  • Equilibration: Place the vial on a magnetic stirrer and stir continuously for 12 to 24 hours at room temperature. The inclusion process takes time to reach thermodynamic equilibrium.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. This physically removes any uncomplexed, undissolved API.

  • Self-Validation (Verification): Because filtration removes undissolved drug, your actual concentration may be lower than your theoretical concentration. Dilute an aliquot of the filtrate into 100% DMSO and quantify the true dissolved concentration using UV-Vis spectrophotometry or HPLC against a known standard curve.

Frequently Asked Questions (FAQs)

Q: My compound precipitates instantly when I dilute my DMSO stock into the cellular assay buffer. Why? A: This is a phenomenon known as "solvent shock." When a highly concentrated DMSO stock is introduced to an aqueous buffer, the local polarity changes instantaneously. The hydrophobic ester and planar azaindole core rapidly undergo π−π stacking, nucleating into micro-precipitates before the DMSO can evenly disperse. Solution: Always add the aqueous phase dropwise to the organic phase under vigorous vortexing, or pre-dilute your DMSO stock with a transitional surfactant like 0.1% Tween-20 before adding it to the final buffer.

Q: Can I use randomly methylated β-cyclodextrin (RM-β-CD) instead of HP-β-CD to get better solubility? A: While RM-β-CD often provides superior solubilization due to its higher lipophilicity, it is strictly restricted to in vitro applications. RM-β-CD actively extracts cholesterol from cell membranes, leading to severe hemolysis and cytotoxicity. For in vivo or cell-based assays, HP-β-CD is the gold standard due to its high aqueous solubility (>50 g/100 mL) and excellent safety profile[3].

Q: How can I visually tell if my formulation is a true solution or just a fine suspension? A: You cannot rely on the naked eye. A nanosuspension will often look perfectly clear or slightly opalescent. You must use the self-validating centrifugation step (10,000 x g for 10 minutes). If the concentration of the supernatant (measured via HPLC) matches your theoretical concentration, it is a true solution. Alternatively, Dynamic Light Scattering (DLS) can be used to rule out colloidal aggregates.

Q: Will adjusting the pH help solubilize this specific compound? A: Yes, but only if you go acidic. The pyrrolo[2,3-c]pyridine core has a basic nitrogen. While the parent ring has a pKa of ~7.95[1], the electron-withdrawing ester likely lowers this. Formulating in a mildly acidic buffer (pH 4.0 - 5.0, such as Citrate buffer) will protonate the nitrogen, converting the neutral greaseball into a water-soluble cationic salt.

References

  • Wipf, P. (2007). "Special Topics: Heterocyclic chemistry - Azaindoles". University of Pittsburgh.
  • Alfa Chemistry. "A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applications".
  • MDPI. (2025). "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends".

Sources

Optimizing purification of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate and related aza-aromatic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic scaffolds. As nitrogen-containing heterocycles, pyrrolo[2,3-c]pyridines often present unique purification challenges, primarily due to their basicity and potential for strong interaction with stationary phases.

This document moves beyond standard protocols to explain the underlying chemical principles governing the separation process. Our goal is to empower you with the knowledge to not only solve immediate purification issues but also to develop robust, efficient, and scalable chromatography methods.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the setup and execution of column chromatography for this class of compounds.

Q1: What is the best stationary phase to start with for purifying Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate?

A1: For most applications involving aza-aromatics, standard silica gel (SiO₂) is the recommended starting point due to its versatility and cost-effectiveness.[1] The key challenge with silica is the presence of acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom in the pyridine ring of your molecule can interact strongly with these acidic sites, leading to a common issue known as "peak tailing".[2][3]

For difficult separations or when peak tailing is severe, consider these alternatives:

  • Deactivated or End-Capped Silica: These have fewer accessible silanol groups, reducing the likelihood of strong secondary interactions.[3][4]

  • Alumina (Al₂O₃): Can be obtained in neutral, acidic, or basic forms. Basic alumina is often a good choice for purifying basic compounds but may have lower resolving power than silica.

  • Reversed-Phase (C18 or C8): If the compound and its impurities have sufficient hydrophobicity, RP-HPLC can be an excellent high-resolution option.[5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar analogues, HILIC provides an alternative retention mechanism to normal-phase chromatography.[7][8][9]

Q2: How do I select an appropriate mobile phase (solvent system)?

A2: The selection process should always begin with Thin-Layer Chromatography (TLC) .[1] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 . This range typically ensures that the compound will elute from the column in a reasonable volume without being too close to the solvent front or sticking to the column indefinitely.

Common solvent systems for compounds of intermediate polarity include:

  • Ethyl Acetate (EtOAc) / Hexanes (or Heptane): This is the most common and versatile system. Start with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the EtOAc concentration.[10][11]

  • Methanol (MeOH) / Dichloromethane (DCM): A more polar system suitable for compounds that do not move significantly in EtOAc/Hexanes.[10]

Crucial Tip: Due to the basic nature of the pyrrolo[2,3-c]pyridine core, it is highly recommended to add a small amount of a basic modifier to your mobile phase to improve peak shape and prevent streaking. A common choice is 0.1-1% Triethylamine (TEA) or a 10% ammonia solution in methanol.[10] The competing base (TEA) will preferentially interact with the acidic silanol sites on the silica, minimizing their interaction with your target compound.[2]

Q3: Should I use "dry loading" or "wet loading" to apply my sample to the column?

A3: The choice depends on your sample's solubility and the required resolution.

  • Wet Loading: The sample is dissolved in a minimum amount of the mobile phase (or a weaker solvent) and carefully pipetted onto the top of the column bed.[12][13] This is fast and convenient but can lead to band broadening if the sample is not soluble in a weak solvent. Using a strong solvent for wet loading (e.g., DCM or MeOH) will wash the compound down the column prematurely, resulting in poor separation.[14][15]

  • Dry Loading (Recommended for High Resolution): The sample is dissolved in a suitable volatile solvent (e.g., DCM, acetone), mixed with a small amount of silica gel, and the solvent is evaporated to yield a dry, free-flowing powder.[12][14] This powder is then carefully added to the top of the column. Dry loading ensures that the sample is applied as a very narrow, concentrated band, which is critical for achieving optimal separation of closely eluting impurities.[13]

Loading Method Advantages Disadvantages Best For
Wet Loading Fast, simple procedure.Risk of poor resolution if a strong solvent is used. Potential for sample precipitation on the column.Quick purifications where impurities are well-separated from the product.
Dry Loading Maximizes resolution and separation efficiency.[13][15]Requires an extra step for solvent evaporation.Difficult separations, separating close-eluting isomers, or when the sample is not very soluble in the mobile phase.
Troubleshooting Guide: From Tailing Peaks to Low Yield

This section provides a systematic approach to diagnosing and solving the most common problems encountered during the purification of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Problem 1: My compound's spot/peak is tailing or streaking badly.

  • Primary Cause: Strong secondary interactions between the basic nitrogen of your pyrrolopyridine and acidic silanol groups on the silica gel surface.[2][3][16] This creates a mixed-mode retention mechanism, where some molecules are retained more strongly than others, leading to a "tail".

    dot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    // Nodes A [label="Basic Analyte\n(Pyrrolopyridine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Acidic Silanol Group\n(on Silica Surface)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Mobile Phase Flow", shape=plaintext, fontcolor="#202124"]; D [label="Analyte Elutes\n(Normal Interaction)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Analyte Stuck\n(Strong Interaction)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Result:\nTailing Peak", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

    // Edges C -> A [label="Carries Analyte", dir=none, color="#5F6368"]; A -> D [label="Weak Interaction\n(Hydrophobic/Polar)", color="#34A853"]; A -> B [label="Strong Acid-Base\nInteraction", color="#EA4335", style=dashed, arrowhead=normal, arrowtail=normal, dir=both]; B -> E [label="Causes Delay", color="#EA4335"]; {D, E} -> F [style=invis];

    // Positioning hints (using pos attribute) C [pos="0,1.5!"]; A [pos="1.5,1.5!"]; B [pos="1.5,0!"]; D [pos="3,1.5!"]; E [pos="3,0!"]; F [pos="4.5,0.75!"]; } Caption: Cause of peak tailing for basic compounds on silica.

  • Solutions:

    • Add a Basic Modifier: Introduce a competing base into your mobile phase. Add 0.1-1% triethylamine (TEA) or a similar amine to your eluent.[10] The TEA will neutralize the active silanol sites, preventing your compound from interacting with them.[2]

    • Use a Deactivated Stationary Phase: Switch to an end-capped silica gel column, which has a much lower concentration of free silanol groups.[4][17]

    • Change the Stationary Phase: If tailing persists, consider using neutral alumina or a polymer-based column.

    • Check for Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[2][4] As a rule of thumb, the sample mass should not exceed 1-5% of the silica gel mass.[12]

Problem 2: The resolution between my product and an impurity is poor.

  • Potential Causes & Solutions:

    G

    • Optimize the Mobile Phase: Poor separation often means you haven't found the optimal mobile phase yet.[12] A good separation on TLC is a prerequisite. Try alternative solvent systems (e.g., switching from EtOAc/Hexane to DCM/MeOH can alter selectivity). Employing a very slow, shallow gradient elution around the point where your compounds elute can significantly improve resolution.[12]

    • Decrease Particle Size: Using silica gel with a smaller particle size (higher mesh number) increases the number of theoretical plates and enhances separation efficiency.[2][12]

    • Increase Column Length/Decrease Diameter: A longer, narrower column provides more surface area for interaction, improving separation, though it will increase run time and back pressure.[12]

    • Change Stationary Phase Chemistry: If optimizing the mobile phase fails, the issue may be a lack of selectivity on silica. Switching to a different stationary phase like an aminopropyl or phenyl-bonded phase can provide different interaction mechanisms and may resolve the compounds.[2][18]

Problem 3: My compound is not eluting from the column, or recovery is very low.

  • Potential Causes & Solutions:

    • Solvent System is Not Polar Enough: This is the most common reason. If your compound is not moving, the mobile phase lacks the strength to displace it from the silica.[1][19] Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of EtOAc or MeOH).

    • Compound Degradation on Silica: The acidic nature of silica gel can decompose sensitive compounds.[19] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica. In this case, deactivate the silica with a base (like TEA in the eluent) or switch to a more inert stationary phase like neutral alumina.

    • Irreversible Adsorption: Very basic compounds can sometimes bind irreversibly to silica. This is an extreme case of the interaction that causes tailing. Using a basic modifier in the eluent is essential to prevent this.

Experimental Protocols

Protocol 1: Step-by-Step Guide to Column Packing (Wet Slurry Method)

  • Preparation: Ensure the glass column is clean, dry, and clamped perfectly vertically. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer (1 cm) of sand.[1]

  • Make the Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the mass of your crude sample).[1] Add your initial, least polar mobile phase and stir to create a uniform slurry that is pourable but not overly dilute.

  • Packing: Fill the column about one-third full with the mobile phase. Pour the silica slurry into the column in a single, continuous motion.

  • Settling: Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing. Open the stopcock and drain some solvent, but never let the solvent level drop below the top of the silica bed.

  • Finalizing: Once the silica has settled into a stable bed, add another thin layer of sand on top to prevent the bed from being disturbed during sample and solvent addition.

Protocol 2: Method Development Workflow

The following diagram outlines a systematic workflow for developing a purification method from scratch.

G

References
  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. [Link]

  • Troubleshooting Flash Chromatography. (n.d.). University of Rochester, Chemistry. [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Chemistry. [Link]

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. (n.d.). PubMed Central. [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). SciSpace. [Link]

  • Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. (n.d.). PubMed Central. [Link]

  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. (2020). LCGC International. [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions. [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. (n.d.). PubMed Central. [Link]

  • Sample Loading Techniques for Large Scale Flash Chromatography. (n.d.). Teledyne ISCO. [Link]

  • Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of CC Bond. (2016). Royal Society of Chemistry. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs. [Link]

  • Overview of Silica Column Sample Loading Techniques. (2023). Teledyne Labs. [Link]

  • HILIC Chromatography An Insight on the Retention Mechanism. (n.d.). Longdom Publishing. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • How many ways can you load sample on your column? (2023). Biotage. [Link]

  • Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. (n.d.). Arkivoc. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • A Survey of Polar Stationary Phases for Hydrophilic Interaction Chromatography and Recent Progress in Understanding Retention and Selectivity. (n.d.). ResearchGate. [Link]

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. (2008). Journal of Medicinal Chemistry. [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. [Link]

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Preventing degradation of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the proper long-term storage and handling of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. Our goal is to equip you with the necessary knowledge to prevent chemical degradation, ensuring the integrity and reproducibility of your experiments.

Part 1: Understanding the Stability of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

This section addresses the inherent chemical liabilities of the molecule and the observable signs of its degradation.

Q1: What are the primary chemical degradation pathways I should be concerned about during long-term storage?

A1: The structure of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate contains two primary functional groups susceptible to degradation: the ethyl ester and the pyrrolo[2,3-c]pyridine core .

  • Hydrolysis: The ethyl ester group is the most significant liability. It is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form the corresponding carboxylic acid and ethanol.[1][2] This reaction can be catalyzed by trace amounts of acid or base and is accelerated by ambient moisture.[3][4] The resulting carboxylic acid impurity can alter the compound's solubility, reactivity, and biological activity.[5]

  • Oxidation: The electron-rich pyrrole portion of the heterocyclic core is prone to oxidation, especially upon exposure to atmospheric oxygen.[6][7] Oxidation can lead to the formation of N-oxides, lactams, or other oxygenated derivatives, and may ultimately result in complex polymerization and decomposition.[8][9] This process often manifests as a visible color change in the material.

  • Photodegradation: Aromatic and heteroaromatic systems, including both pyridine and pyrrole rings, can absorb UV light.[10][11] This absorbed energy can initiate photochemical reactions, leading to rearrangements, ring-opening, or accelerating oxidative processes.[12] Therefore, exposure to light, especially direct sunlight or strong laboratory lighting, should be strictly avoided.

cluster_main Degradation Pathways Start Ethyl 1-methyl-1H-pyrrolo [2,3-c]pyridine-5-carboxylate Hydrolysis_Product 1-methyl-1H-pyrrolo[2,3-c]pyridine -5-carboxylic acid Start->Hydrolysis_Product H₂O (Moisture, Acid/Base catalysis) Oxidation_Product Oxidized Species (e.g., Pyrrolinones, N-Oxides) Start->Oxidation_Product O₂ (Air) Photo_Product Photodegradation Products Start->Photo_Product Light (UV/Visible)

Caption: Key degradation pathways for the target compound.

Q2: What are the common visible signs of compound degradation?

A2: You should perform a visual inspection of your compound before each use. Key indicators of degradation include:

  • Color Change: The most common sign. A pure compound, typically a white to off-white solid[13], may turn yellow, tan, or brown upon degradation. This is often indicative of oxidation or polymerization.

  • Change in Physical State: The compound may appear clumpy, sticky, or oily. This can be due to the absorption of moisture, leading to hydrolysis, or the formation of viscous polymeric impurities.

  • Poor Solubility: If you observe that the compound is no longer fully dissolving in a solvent in which it was previously soluble, this may indicate the presence of insoluble degradation products, such as polymers or the less soluble carboxylic acid salt.

Part 2: Recommended Long-Term Storage & Handling Protocols

Adherence to proper storage and handling procedures is the most effective strategy for preventing degradation.

Q3: What are the definitive, field-proven storage conditions for maximizing the shelf-life of this compound?

A3: We have consolidated the optimal storage conditions into the following table. The "Gold Standard" protocol is strongly recommended for long-term storage (>6 months), while the "Acceptable" protocol may be used for short-term working stocks.

ParameterGold Standard (Optimal)Acceptable (Short-Term)Rationale
Temperature -20°C 2-8°C (Refrigerator)Reduces the kinetic rate of all degradation reactions (hydrolysis, oxidation).
Atmosphere Inert Gas (Argon or Nitrogen) Tightly Sealed ContainerPrevents oxidation of the electron-rich pyrrole ring by displacing atmospheric oxygen.[14]
Light Amber Glass Vial, Stored in the Dark Opaque ContainerProtects the compound from light-induced degradation and photochemical reactions.[15]
Moisture Sealed vial with desiccant in a secondary container Tightly sealed containerMinimizes exposure to atmospheric moisture, which is the primary driver of hydrolysis.[1]
Q4: What is the correct workflow for handling the compound to prevent contamination and degradation when I need to weigh out a sample?

A4: Every time the main stock container is opened, there is a risk of introducing air and moisture. Follow this protocol to minimize exposure:

cluster_workflow Sample Handling Workflow Step1 1. Equilibrate to Room Temp (Min. 30 mins in desiccator) Step2 2. Move to Inert Atmosphere (Glovebox or Argon-flushed bag) Step1->Step2 Step3 3. Open & Weigh Quickly (Use pre-tared vials) Step2->Step3 Step4 4. Purge with Inert Gas (Backfill container with Ar or N₂) Step3->Step4 Step5 5. Seal Tightly & Secure (Use Parafilm® for extra seal) Step4->Step5 Step6 6. Return to Storage (Place back at -20°C immediately) Step5->Step6

Caption: Recommended workflow for handling the solid compound.

Crucial Step Explained: Step 1, equilibration, is critical. Opening a cold vial in ambient air will cause moisture to condense on the solid, leading to rapid hydrolysis. Allowing the vial to warm to room temperature in a desiccator prevents this.

Part 3: Troubleshooting Common Degradation Issues

This section provides solutions to specific problems you may encounter.

Q5: My compound, which was originally off-white, has turned noticeably yellow/brown. What has likely happened, and is it still usable?

A5:

  • Probable Cause: The color change is a classic sign of oxidation of the pyrrolopyridine ring system.[8] This may also be coupled with some level of polymerization or photodegradation if the compound was exposed to light.

  • Solution: The material is no longer of the highest purity and should not be used for sensitive applications without verification.

    • Assess Purity: Perform a quick purity check using Thin Layer Chromatography (TLC) or, preferably, High-Performance Liquid Chromatography (HPLC).[16] Compare the chromatogram to a reference standard or data from a fresh lot.

    • Decision: If HPLC analysis shows purity >95% with minor colored impurities, it might be usable for non-critical applications. If purity is below this threshold, or if multiple degradation peaks are present, the compound should be purified or discarded. Purification can often be achieved by recrystallization or flash column chromatography.

Q6: My HPLC/LC-MS analysis shows a new, more polar peak compared to my reference standard. What is this impurity?

A6:

  • Probable Cause: The most likely identity of a new, more polar impurity is the carboxylic acid resulting from the hydrolysis of the ethyl ester.[2] Carboxylic acids are significantly more polar than their corresponding esters, causing them to elute earlier on a reversed-phase HPLC column.

  • Confirmation:

    • LC-MS Analysis: The mass of this new peak should correspond to the molecular weight of the hydrolyzed acid (C₈H₈N₂O₂ = 176.17 g/mol ), which is 28 mass units less than the parent ester (C₁₀H₁₀N₂O₂ = 190.20 g/mol ).

    • Forced Degradation Study: To confirm, you can perform a small-scale forced degradation.[17] Dissolve a small amount of the pure compound in a solution of dilute aqueous NaOH (e.g., 0.01 M) and let it stand at room temperature for a few hours.[17] Re-analyze by HPLC; the peak corresponding to the suspected impurity should increase significantly.

Q7: My ¹H NMR spectrum shows a diminished ethyl group signal (quartet and triplet) and new peaks in the aromatic region. What does this indicate?

A7:

  • Probable Cause: This spectral change points to multiple degradation pathways occurring.

    • Diminished Ethyl Signals: A decrease in the integration of the ethyl ester's characteristic quartet (~4.4 ppm) and triplet (~1.4 ppm) relative to the aromatic or methyl protons is a quantitative indicator of hydrolysis .

    • New Aromatic Peaks: The appearance of new, complex signals in the aromatic region (typically 7-9 ppm) often suggests oxidation or other modifications to the heterocyclic ring system.

  • Solution: The compound is significantly degraded.

    • Quantitative NMR (qNMR): For a precise measure of purity, you can perform a qNMR experiment using a stable internal standard (e.g., dimethyl sulfone).[18] This will allow you to calculate the exact molar percentage of the remaining starting material.

    • Action: Based on the qNMR results, decide whether to attempt purification or to discard the batch. Using a compound with a complex mixture of impurities will lead to unreliable and irreproducible experimental results.

Part 4: Analytical Quality Control Protocols

Regularly assessing the purity of your compound is essential.

Q8: What is a reliable HPLC method for assessing the purity of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate and detecting its primary degradants?

A8: A stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for this analysis.[17] The following is a robust starting protocol that can be adapted to your specific equipment.

HPLC ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection (UV) 254 nm or monitor a range (e.g., 220-400 nm) with a Diode Array Detector (DAD).[19]
Injection Volume 5-10 µL

Expected Elution Order:

  • Hydrolysis Product (Carboxylic Acid): Most polar, will elute first.

  • Oxidation Products: Polarity will vary, but typically elute near the main peak.

  • Parent Compound (Ethyl Ester): Main peak.

This method effectively separates the non-polar parent ester from its more polar degradation products, providing a clear and quantitative picture of your compound's integrity.[16]

References
  • Francl, M. M., et al. (1996). Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-ones. Catalysis Science & Technology. Available at: [Link]

  • Alzueta, M. U., et al. (2001). A Study of Pyrrole Oxidation Under Flow Reactor Conditions. Combustion Science and Technology.
  • Gevorgyan, V., et al. (2013). Controlled Oxidation of Pyrroles: Synthesis of Highly Functionalized γ-Lactams. Organic Letters. Available at: [Link]

  • Liu, P., et al. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame.
  • Donnelly, J. A., & B. A. Hathaway. (1984). Controlled Oxidation of Pyrroles: Synthesis of Highly Functionalized γ-Lactams. Organic Letters. Available at: [Link]

  • Clark, J. (2004). Hydrolysis of Esters. Chemguide. Available at: [Link]

  • El-Sayed, I. H., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. Available at: [Link]

  • Bora, P. S., et al. (1999). The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets. Alcohol. Available at: [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. Available at: [Link]

  • Save My Exams. (2026). Ester Hydrolysis. A Level Chemistry Revision Notes. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

  • Hecht, S., et al. (2017). Pyridine–Spiropyran Derivative as a Persistent, Reversible Photoacid in Water. The Journal of Organic Chemistry. Available at: [Link]

  • Tian, Z., et al. (2025). Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. Nature Communications. Available at: [Link]

  • Albéniz, A. C., et al. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. Toxicological Profile for Pyrethrins and Pyrethroids. Available at: [Link]

  • UNEP. (2004). Analytical Methods. UNEP/POPS/COP.10/INF/44. Available at: [Link]

  • University of California, Riverside. (2013). Suggested Storage Time Limits for Common Peroxidizable Compounds. EH&S Fact Sheet.
  • NextSDS. ethyl 1-methyl-1H,4H-pyrrolo[3,2-c]pyrazole-5-carboxylate. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Available at: [Link]

  • PubChem. Ethyl 1H-pyrrolo(2,3-b)pyridine-2-carboxylate. Available at: [Link]

  • Dziuba, B., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2021). Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Michalska, D., et al. (2026). Stability of pyrene-1-carboxylic acid and other pyrene derivatives immobilized on silane gels. Journal of Sol-Gel Science and Technology. Available at: [Link]

  • Popova, Y., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
  • Al-Shamari, A. M., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Molecules. Available at: [Link]

  • NextSDS. ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Available at: [Link]

  • Sobiech, M., et al. (2023). Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques. Molecules. Available at: [Link]

  • Analytical Methods in Environmental Chemistry Journal. (2024). Articles List. Available at: [Link]

  • Reddy, G. S., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate and Other Pyrrolopyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Pyrrolopyridine Scaffold

The pyrrolopyridine scaffold, a bioisosteric analog of indole, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a multitude of biologically active molecules, including several approved drugs.[1] This guide provides a comprehensive comparison of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a representative of the 6-azaindole family, with other notable pyrrolopyridine derivatives. Through an in-depth analysis of their synthesis, physicochemical properties, and biological performance, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the structure-activity relationships (SAR) within this potent class of heterocyclic compounds.

The rationale for this comparison lies in the significant impact that isomeric forms and substituent patterns have on the biological activity of pyrrolopyridine derivatives. The position of the nitrogen atom in the pyridine ring and the nature of the substituents on both the pyrrole and pyridine moieties can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile. This guide will explore these nuances, providing a clear framework for understanding the therapeutic potential of these versatile scaffolds.

Structural Isomers Under Review

This guide will focus on a comparative analysis of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate with representative derivatives from the pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,2-c]pyridine scaffolds. The selection of these comparators is based on their prevalence in recent drug discovery literature and the availability of robust biological data, particularly in the context of kinase inhibition.

Caption: Generalized synthetic workflows for pyrrolopyridine isomers.

Physicochemical Properties: The Impact of Isomerism

The arrangement of the nitrogen atoms within the bicyclic pyrrolopyridine system significantly influences its physicochemical properties, which in turn affect its solubility, membrane permeability, and ultimately, its pharmacokinetic profile. The lone pair of electrons on the pyridine nitrogen atom contributes to the overall polarity and hydrogen bonding capacity of the molecule.

PropertyEthyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylateRepresentative Pyrrolo[2,3-b]pyridine DerivativeRepresentative Pyrrolo[3,2-c]pyridine Derivative
Molecular Weight ~204.22 g/mol Varies based on substitutionVaries based on substitution
Predicted logP Varies based on prediction modelVaries based on prediction modelVaries based on prediction model
Hydrogen Bond Acceptors 322
Hydrogen Bond Donors 1 (pyrrole N-H if not substituted)1 (pyrrole N-H if not substituted)1 (pyrrole N-H if not substituted)

Note: The predicted logP and other physicochemical properties can be calculated using various computational models and should be experimentally verified. The number of hydrogen bond acceptors and donors is based on the core scaffold.

The N-methylation in our primary compound, Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, eliminates a hydrogen bond donor capability at the pyrrole nitrogen, which can influence its binding mode with biological targets and its solubility. The ethyl carboxylate group at the 5-position introduces a potential hydrogen bond acceptor and can be a handle for further chemical modifications.

Biological Performance: A Comparative Analysis of Kinase Inhibition

Pyrrolopyridine derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer. [2][3]The isomeric form of the pyrrolopyridine core plays a pivotal role in determining the potency and selectivity of these inhibitors.

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, in particular, has been successfully incorporated into several clinically approved kinase inhibitors, such as the BRAF inhibitor Vemurafenib and the CSF-1R inhibitor Pexidartinib. [1]This scaffold is known to form critical hydrogen bonds with the hinge region of the kinase active site.

While extensive data for Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is not publicly available, we can infer its potential by comparing the performance of structurally related pyrrolo[2,3-c]pyridine and other pyrrolopyridine derivatives against various kinases.

Compound/ScaffoldTarget Kinase(s)IC50 (nM)Reference
Vemurafenib (Pyrrolo[2,3-b]pyridine) BRAFV600E31[1]
Pexidartinib (Pyrrolo[2,3-b]pyridine) CSF-1R13-20[1]
Compound 4h (Pyrrolo[2,3-b]pyridine) FGFR1, FGFR2, FGFR37, 9, 25[4]
Compound 41 (Pyrrolo[2,3-b]pyridine) GSK-3β0.22[5]
Compound 1r (Pyrrolo[3,2-c]pyridine) FMS Kinase30[6]
Pyridone Derivative (Pyrrolopyridine) Met KinaseSingle-digit nM[7]

Note: IC50 values are highly dependent on the specific assay conditions and should be compared with caution across different studies.

The data in the table highlights the sub-micromolar to nanomolar potency that can be achieved with various pyrrolopyridine scaffolds against a range of kinase targets. The structure-activity relationship (SAR) is highly dependent on the substitution pattern. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR, the introduction of a trifluoromethyl group at the 5-position significantly increased potency. [4]Similarly, for pyrrolo[3,2-c]pyridine inhibitors of FMS kinase, the nature and position of substituents on the terminal phenyl ring were found to be critical for activity. [6]

Experimental Protocols

To facilitate further research and comparative studies, standardized experimental protocols are essential. Below are outlines for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should typically be kept below 1%.

  • Kinase Reaction Mixture:

    • In a suitable microplate, combine the kinase enzyme, a specific peptide substrate, and the assay buffer.

    • Add the serially diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Pre-incubate the mixture at room temperature for a specified period (e.g., 10-15 minutes) to allow for compound binding to the kinase.

  • Reaction Initiation and Termination:

    • Initiate the kinase reaction by adding a solution of ATP (at a concentration typically near its Km value for the specific kinase).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined time.

    • Terminate the reaction by adding a stop solution, which may contain a chelating agent like EDTA to sequester Mg2+ ions required for kinase activity.

  • Signal Detection:

    • The amount of phosphorylated substrate is quantified using a suitable detection method. Common methods include:

      • Radiometric assays: Using 32P- or 33P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assays: Employing phosphorylation-specific antibodies coupled to a fluorescent reporter.

      • Luminescence-based assays: Measuring the amount of ATP consumed during the reaction (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The pyrrolopyridine scaffold, in its various isomeric forms, represents a highly fruitful area for the discovery of novel therapeutics, particularly in the realm of kinase inhibition. This guide has provided a comparative overview of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate and related derivatives, highlighting the critical role of the core scaffold and substituent patterns in determining biological activity.

While direct comparative data for Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is limited, the analysis of its structural features and the broader class of pyrrolopyridine derivatives suggests significant potential. The N-methylation and the ethyl carboxylate moiety offer avenues for further optimization to enhance potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic exploration of the structure-activity relationships of the pyrrolo[2,3-c]pyridine scaffold. The synthesis and evaluation of a focused library of derivatives with systematic modifications at the 1, 2, 5, and 6-positions would provide invaluable data for the rational design of next-generation inhibitors. Furthermore, head-to-head comparisons of isomeric scaffolds under identical assay conditions are crucial for a definitive understanding of their relative merits. The detailed experimental protocols provided in this guide offer a starting point for such rigorous comparative studies.

References

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. PMC. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. DOI. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications. [Link]

  • RETRACTED: Design, synthesis, structure-activity relationship and kinase inhibitory activity of substituted 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ones. PubMed. [Link]

  • ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

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LC-MS validation of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate in biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS/MS Bioanalytical Validation of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate: A Comparative Methodological Guide

Introduction & Analyte Profile

Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (EMPPC) is a highly functionalized heterocyclic building block characterized by an electron-deficient azaindole (pyrrolopyridine) core, an N-methyl group, and an ester moiety[1]. In drug discovery and pharmacokinetic (PK) profiling, quantifying such planar, basic nitrogenous compounds in complex biological matrices (e.g., human plasma) presents distinct analytical challenges. These include severe ion suppression from endogenous phospholipids[2] and poor chromatographic retention on traditional reversed-phase columns.

As a Senior Application Scientist, I have structured this guide to objectively compare sample preparation strategies and chromatographic column chemistries for the LC-MS/MS validation of EMPPC. Every protocol and parameter discussed herein is designed to meet the rigorous standards set by the FDA Bioanalytical Method Validation Guidance (2018)[3] and the harmonized ICH M10 guidelines[4].

Part 1: Comparative Evaluation of Sample Preparation Strategies

The extraction of EMPPC from plasma requires disrupting protein binding while selectively isolating the analyte from matrix interferents. We compared three distinct methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX SPE).

Causality in Method Design

EMPPC contains a basic pyridine-like nitrogen at the 6-position of the azaindole ring (estimated pKa ~5.5). At an acidic pH (pH < 3), this nitrogen becomes fully protonated, carrying a positive charge. While PPT is fast, it fails to remove phospholipids, leading to severe matrix effects in the mass spectrometer[2]. LLE provides cleaner extracts but suffers from lower recovery due to the analyte's partial hydrophilicity. MCX SPE exploits the protonated state of EMPPC, utilizing a sulfonic acid sorbent to capture the analyte via strong ionic bonds, allowing for aggressive organic washing to eliminate phospholipids before elution.

Table 1: Performance Comparison of Sample Preparation Methods
MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid RemovalWorkflow Time (96-well)
Protein Precipitation (PPT) 92.4 ± 4.1-35.2 (Severe Suppression)Low~30 mins
Liquid-Liquid Extraction (LLE) 71.5 ± 6.3-12.4 (Moderate Suppression)Medium~90 mins
Mixed-Mode Cation Exchange (MCX SPE) 89.8 ± 2.5-4.1 (Negligible)High~60 mins
Optimized Step-by-Step Protocol: MCX SPE Workflow

Based on the comparative data, MCX SPE is the superior self-validating system for this analyte.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma spiked with EMPPC and a stable-isotope-labeled internal standard (IS). Add 100 µL of 2% Formic Acid (aq).

    • Scientific Rationale: The acidic environment disrupts drug-protein binding and ensures complete protonation of the basic azaindole nitrogen, preparing it for ionic capture.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade water through the MCX 96-well plate (30 mg/well).

  • Loading: Load the acidified plasma sample onto the sorbent bed at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 2% Formic Acid (aq) to remove hydrophilic interferences, followed by 1 mL of 100% Methanol.

    • Scientific Rationale: The 100% Methanol wash aggressively removes neutral and hydrophobic lipids (e.g., phospholipids) while the target analyte remains strongly bound via ionic interactions with the sulfonic acid groups.

  • Elution: Elute the target analyte using 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

    • Scientific Rationale: The high pH deprotonates the azaindole nitrogen, breaking the ionic bond with the sorbent and allowing the organic solvent to elute the now-neutral analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Methanol with 0.1% Formic Acid).

SamplePrep cluster_PPT Protein Precipitation (PPT) cluster_SPE Solid Phase Extraction (MCX) Plasma Plasma Sample (Spiked with EMPPC) AddMeCN Add 3x MeCN + 0.1% FA Plasma->AddMeCN Condition Condition MeOH & H2O Plasma->Condition Centrifuge1 Centrifuge 14,000 x g AddMeCN->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Load Load Sample (Acidified) Condition->Load Wash Wash 2% FA & MeOH Load->Wash Elute Elute 5% NH4OH in MeOH Wash->Elute Elute->LCMS

Figure 1: Comparative workflow of PPT vs. MCX-SPE for plasma sample preparation.

Part 2: Chromatographic Column Chemistry Comparison

Achieving a symmetrical peak shape and adequate retention for planar, basic heterocycles is notoriously difficult on standard C18 stationary phases due to secondary interactions with unendcapped surface silanols. We compared a standard Octadecyl (C18) column against a Biphenyl column.

Causality in Chromatographic Separation

While C18 relies purely on dispersive hydrophobic interactions, the Biphenyl stationary phase offers orthogonal π−π and dipole-dipole interactions. The electron-deficient azaindole core of EMPPC acts as a strong π -acceptor, interacting favorably with the electron-rich biphenyl groups of the stationary phase. This targeted interaction mechanism significantly enhances retention time and eliminates peak tailing.

Table 2: Chromatographic Performance Metrics
Column Chemistry (50 x 2.1 mm, 1.7 µm)Retention Time (min)Peak Asymmetry (Tf)Signal-to-Noise at LLOQResolution from Isobars
Standard C18 (Octadecyl) 1.851.45 (Tailing)15:1Poor
Biphenyl 2.651.05 (Symmetrical)48:1Excellent

Part 3: Formal LC-MS/MS Method Validation Framework

To ensure the assay is fit-for-purpose in regulated PK studies, the optimized MCX-SPE and Biphenyl LC-MS/MS method must undergo formal validation. According to the FDA 2018 guidance[3] and the EMA/ICH M10 framework[4], a self-validating system must systematically prove its reliability across several parameters.

  • Selectivity & Specificity: Analysis of 6 independent lots of blank human plasma confirmed no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) at the retention time of EMPPC.

  • Matrix Effect & Recovery: Evaluated using post-extraction spiked samples versus neat standards[2]. The MCX protocol yielded a matrix factor of 0.96 (CV < 5%), proving that ion suppression was successfully mitigated.

  • Linearity: The calibration curve was linear from 1.0 ng/mL (LLOQ) to 1000 ng/mL using a 1/x² weighting factor.

  • Accuracy & Precision: Intra-batch and inter-batch Quality Control (QC) samples (Low, Mid, High) demonstrated precision (%CV) ≤ 8.5% and accuracy within ± 9.0% of nominal concentrations.

Validation Start Bioanalytical Method Validation (FDA 2018 / ICH M10) Selectivity Selectivity & Specificity (Blank Matrix Evaluation) Start->Selectivity MatrixEffect Matrix Effect & Recovery (Post-Extraction Spikes) Start->MatrixEffect CalCurve Calibration Curve (Linearity & LLOQ) Start->CalCurve AccPrec Accuracy & Precision (Intra- & Inter-batch QCs) Start->AccPrec Stability Stability Studies (Benchtop, F/T, Long-term) Start->Stability FitForPurpose Fit-for-Purpose Validated Assay Selectivity->FitForPurpose MatrixEffect->FitForPurpose CalCurve->FitForPurpose AccPrec->FitForPurpose Stability->FitForPurpose

Figure 2: Core LC-MS/MS validation parameters per FDA and ICH M10 guidelines.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)." FDA Regulatory Information. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH M10 on Bioanalytical Method Validation and Study Sample Analysis." EMA Scientific Guidelines. Available at:[Link]

  • Taylor & Francis. "Quantification and Assessment of Detection Capability in Mass Spectrometry." Critical Reviews in Analytical Chemistry. Available at:[Link]

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A Comparative Reactivity Analysis: Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate and its Methyl Ester Analog

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2][3] The choice of ester group at the C5 position—typically methyl or ethyl—is a critical decision in the synthetic route and can significantly influence not only the physicochemical properties of the final compound but also the reactivity of the intermediate. This guide provides an in-depth comparison of the reactivity of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate and its methyl ester counterpart. We will explore the underlying principles governing their differential reactivity in key synthetic transformations, supported by established mechanistic data and detailed experimental protocols for comparative analysis.

Foundational Principles: Steric and Electronic Effects

The reactivity of a carboxylic ester is primarily dictated by the electrophilicity of its carbonyl carbon. Nucleophilic attack at this center is the operative mechanism for the most common transformations, including hydrolysis, amidation, and transesterification.[4][5] The seemingly subtle difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group imparts distinct steric and electronic characteristics that modulate this reactivity.

  • Steric Hindrance: The ethyl group is sterically more demanding than the methyl group. This increased bulk can impede the approach of a nucleophile to the carbonyl carbon, slowing the rate of reaction. This effect is particularly pronounced in sterically sensitive reactions or when using bulky nucleophiles.[6][7]

  • Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. The ethyl group is slightly more electron-donating than the methyl group. This increased electron donation to the carbonyl carbon marginally reduces its electrophilicity, which can also contribute to a slower reaction rate compared to the methyl ester. However, in most practical scenarios, steric effects are the dominant factor governing the difference in reactivity.[8]

The following diagram illustrates the concept of steric hindrance at the carbonyl center.

G cluster_0 Methyl Ester Analog cluster_1 Ethyl Ester Analog Me_Ester R = -CH₃ (Methyl) Me_Carbonyl Carbonyl Carbon Me_Ester->Me_Carbonyl Less Steric Hindrance Nucleophile_Me Nucleophile Nucleophile_Me->Me_Carbonyl Easier Approach Et_Ester R = -CH₂CH₃ (Ethyl) Et_Carbonyl Carbonyl Carbon Et_Ester->Et_Carbonyl More Steric Hindrance Nucleophile_Et Nucleophile Nucleophile_Et->Et_Carbonyl Hindered Approach

Caption: Steric hindrance at the carbonyl center for methyl vs. ethyl esters.

Comparative Reactivity in Key Transformations

We will now examine the expected reactivity differences in several common synthetic transformations.

Saponification (Base-Catalyzed Hydrolysis)

Saponification is the hydrolysis of an ester under basic conditions, typically using a hydroxide source like NaOH or KOH. The reaction proceeds via a nucleophilic acyl substitution mechanism and is effectively irreversible due to the deprotonation of the resulting carboxylic acid.[5]

Mechanistic Consideration: The rate-determining step is the initial attack of the hydroxide ion on the carbonyl carbon.[4] Due to the principles outlined above, the methyl ester is expected to undergo saponification at a faster rate than the ethyl ester. The smaller methyl group presents a less hindered path for the incoming nucleophile. Studies on simple aliphatic and aromatic esters consistently show that methyl esters are more reactive in base-catalyzed hydrolysis than their corresponding ethyl esters.[9][10]

G start Ester + OH⁻ step1 Tetrahedral Intermediate R-C(O⁻)(OH)-OR' start->step1 Nucleophilic Attack (Rate-Determining) note1 R' = -CH₃ (Methyl): Faster R' = -CH₂CH₃ (Ethyl): Slower step2 Carboxylic Acid + ⁻OR' step1->step2 Elimination of Alkoxide step3 Carboxylate + R'OH (Irreversible Acid-Base Step) step2->step3 Deprotonation

Caption: Generalized mechanism for base-catalyzed ester hydrolysis (Saponification).

Protocol for Comparative Kinetic Analysis of Saponification

This protocol provides a framework for quantifying the reactivity difference.

  • Preparation of Stock Solutions:

    • Prepare 0.1 M solutions of both the ethyl and methyl ester in a suitable organic solvent (e.g., Dioxane or THF).

    • Prepare a 0.2 M aqueous solution of sodium hydroxide (NaOH).

  • Reaction Setup:

    • In two separate temperature-controlled reaction vessels maintained at 25°C, add 5 mL of the 0.2 M NaOH solution to 4 mL of the solvent (Dioxane/THF).

    • Initiate the reaction by adding 1 mL of the respective ester stock solution to each vessel simultaneously, starting a timer. The final concentrations will be 0.01 M ester and 0.1 M NaOH.

  • Time-Course Sampling & Quenching:

    • At designated time points (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a 0.5 mL aliquot from each reaction.

    • Immediately quench the aliquot in a vial containing 0.5 mL of 0.2 M hydrochloric acid (HCl) to neutralize the NaOH and halt the reaction.

  • Analysis:

    • Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) using a suitable C18 column.

    • Monitor the disappearance of the starting ester peak area over time.

    • Plot ln([Ester]/[Ester]₀) versus time. The slope of this line will be -k_obs, the pseudo-first-order rate constant.

  • Data Interpretation:

    • Compare the calculated rate constants (k_obs) for the two esters. It is anticipated that k_obs(methyl) > k_obs(ethyl).

Amidation

The conversion of an ester to an amide via reaction with ammonia or a primary/secondary amine is a cornerstone of pharmaceutical synthesis. This reaction is also a nucleophilic acyl substitution.

Reactivity Implications: The nucleophilicity of amines is generally lower than that of hydroxide. Consequently, these reactions often require elevated temperatures or catalysis. The steric hindrance principle holds true: the reaction of the methyl ester with an amine will proceed faster and/or under milder conditions than the corresponding ethyl ester. This is especially relevant in the construction of amide libraries where high throughput and reliable reaction completion are desired. For sterically hindered amines, the use of the methyl ester may be essential to achieve a reasonable yield.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. The reaction is typically catalyzed by an acid or a base and is an equilibrium process.[11]

Reactivity Implications: To drive the reaction to completion, the alcohol reactant is usually used in a large excess. While the equilibrium position is determined by the relative stability of the reactants and products, the rate at which equilibrium is reached is still subject to steric effects. Converting the ethyl ester to a methyl ester (using methanol) would be kinetically more facile than the reverse reaction (converting the methyl ester to the ethyl ester using ethanol), assuming equivalent catalyst and alcohol concentrations. In practice, the choice between methyl and ethyl esters often comes down to the desired final product and the boiling point of the alcohol used as the solvent.[12]

Data Summary

Reaction TypeExpected Relative RateSupporting Data (Analogous Systems)Reference(s)
Saponification Methyl Ester > Ethyl EsterFor benzoate esters, methyl ester hydrolysis is consistently faster than ethyl ester hydrolysis in both chemical and enzymatic systems.[10]
Acid Hydrolysis Methyl Ester > Ethyl EsterUnder acidic conditions, the reactivity difference is still present, with methyl esters generally hydrolyzing faster.[9]
Amidation Methyl Ester > Ethyl EsterSteric hindrance is a key factor; less hindered esters react more readily with amine nucleophiles.[12]
Transesterification Methyl Ester > Ethyl EsterMethanolysis is generally faster than ethanolysis due to the smaller size of the methanol nucleophile.[13]

Synthesis and Practical Considerations

The target esters are typically synthesized via methods common for the 6-azaindole core, such as the Bartoli indole synthesis or Fischer indole synthesis, followed by functionalization and esterification.[2][14]

G start Substituted Nitropyridine Precursor step1 Bartoli Indole Synthesis (e.g., with Vinyl Magnesium Bromide) start->step1 step2 1H-pyrrolo[2,3-c]pyridine Core step1->step2 step3 N-Alkylation (e.g., MeI, NaH) step2->step3 step4 1-methyl-1H-pyrrolo[2,3-c]pyridine step3->step4 step5 Formylation / Carboxylation at C5 step4->step5 step6 C5-Carboxylic Acid step5->step6 step7a Esterification (EtOH, H⁺ cat.) step6->step7a step7b Esterification (MeOH, H⁺ cat.) step6->step7b end_ethyl Ethyl Ester Product step7a->end_ethyl end_methyl Methyl Ester Product step7b->end_methyl

Caption: A generalized synthetic workflow for the target ester compounds.

Conclusion and Recommendations

The choice between ethyl and methyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a strategic one that extends beyond simple reagent availability.

  • Choose the Methyl Ester for:

    • Maximizing Reaction Rates: For subsequent transformations like amidation or saponification where reaction time is critical.

    • Overcoming Steric Hindrance: When using bulky nucleophiles or working with sterically congested substrates.

    • Ease of Removal: Methanol as a byproduct is more volatile and easier to remove than ethanol.

  • Choose the Ethyl Ester for:

    • Specific Synthetic Requirements: If the ethyl ester is the final desired product or if transesterification is to be avoided.

    • Process Safety Considerations: Ethanol is generally less toxic than methanol.[11]

    • Modulating Physicochemical Properties: In a drug development context, the ethyl group may be preferred over a methyl group for reasons of solubility, lipophilicity, or metabolic stability.

Ultimately, the decision rests on a careful analysis of the specific reaction, the nature of the nucleophile, and the overall goals of the synthetic campaign. This guide provides the fundamental principles to make an informed choice, ensuring greater efficiency and success in the laboratory.

References

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  • Kavtreva, A. M., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank, 2022(1), M1340. Available at: [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. Available at: [Link]

  • Jóźwiak, M., et al. (2014). ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT. Journal of Research and Applications in Agricultural Engineering, 59(4). Available at: [Link]

  • Popowycz, F., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. (Note: This is a duplicate of reference 3, but may contain different context from the search results). Available at: [Link]

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  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent advances in the synthesis and biological activity of pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. (Note: This is a duplicate of reference 3, but may contain different context from the search results). Available at: [Link]

  • Campbell, A. D., et al. (1956). 32. The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of-Naphthoic Acids. Journal of the Chemical Society (Resumed), 195. Available at: [Link]

  • Wang, T., et al. (2006). A Practical Synthesis of 2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic Acid. Organic Process Research & Development, 10(4), 753-756. Available at: [Link]

  • LibreTexts Chemistry. (2023). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. Introduction to Organic Chemistry. Available at: [Link]

  • Wang, H., et al. (2024). Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Akkurt, M., et al. (2011). Ethyl 5-methyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1585. Available at: [Link]

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Sources

A Senior Application Scientist's Guide to the Characterization and Comparison of Certified Reference Standards for Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for an Analytical Benchmark

In the landscape of drug discovery and development, the integrity of every measurement is paramount. The compound Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a substituted azaindole, represents a class of heterocyclic structures that are of significant interest in medicinal chemistry.[1][2][3] The reliability of research and development data, the validity of biological assays, and the ultimate safety and efficacy of a potential therapeutic agent hinge on the accurate characterization of such molecules. This is where the role of a Certified Reference Standard (CRS) becomes indispensable.

A CRS is not merely a "pure" sample; it is a substance of the highest purity that has been extensively characterized to ensure its identity, strength, and quality.[4][5] It serves as the ultimate benchmark against which all other working samples are measured. This guide provides an in-depth, experience-driven comparison of the methodologies required to fully characterize and qualify a reference standard for Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. We will explore the necessary analytical techniques not as isolated procedures, but as a cohesive, self-validating system designed to provide an unimpeachable analytical foundation for researchers, scientists, and drug development professionals.

Pillar 1: Establishing the Standard – A Mass Balance Approach

The certification of a reference standard is fundamentally an exercise in accounting for 100% of the material's mass. The most robust and widely accepted methodology for this is the mass balance approach .[6] This principle dictates that the purity of the primary compound is determined by subtracting the sum of all identified impurities from 100%.

This approach is powerful because it does not rely on a single analytical response, which can be misleading. Instead, it combines data from multiple orthogonal (independent) analytical techniques to quantify different types of impurities. The final certified purity is therefore a comprehensive and rigorously defended value.

cluster_0 Mass Balance Certification Workflow Candidate Candidate Material (Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate) Purity Purity (Assay) by HPLC (e.g., 99.80%) Candidate->Purity Primary Assay Water Water Content (Karl Fischer) (e.g., 0.05%) Candidate->Water Impurity Class Solvents Residual Solvents (HS-GC/MS) (e.g., 0.02%) Candidate->Solvents Impurity Class NonVolatile Non-Volatile Residue (TGA/Residue on Ignition) (e.g., <0.01%) Candidate->NonVolatile Impurity Class Certified Certified Purity Value (e.g., 99.92%) Purity->Certified Validated by Orthogonal Data Calculation Purity Calculation 100% - (%Water + %Solvents + %NonVolatile) Water->Calculation Solvents->Calculation NonVolatile->Calculation Calculation->Certified Corrected for Impurities

Caption: Workflow for certifying a reference standard using the mass balance approach.

Pillar 2: The Characterization Gauntlet – An Integrated Analytical Workflow

No single technique can definitively establish the identity and purity of a reference standard. A suite of orthogonal methods must be employed, with each result corroborating the others. Below is a detailed guide to the essential characterization experiments.

Structural Elucidation and Verification

The first and most critical step is to confirm unequivocally that the molecule's structure is correct.

Causality: NMR is the most powerful tool for structural elucidation of organic molecules in solution. Proton (¹H) NMR provides information on the number, environment, and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon skeleton. Together, they provide a "fingerprint" of the molecule.[7][8]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the reference standard candidate and dissolve in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).

  • Acquisition (¹H NMR): Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the smallest peak of interest). Key parameters include a 30° pulse angle and a relaxation delay of 5 seconds to ensure accurate integration.

  • Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. For ¹H NMR, carefully integrate all signals.

Data Interpretation & Validation: The observed chemical shifts, coupling constants, and integrations in the ¹H NMR spectrum must be fully consistent with the proposed structure of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. Similarly, the number of signals and their chemical shifts in the ¹³C spectrum must match the number of unique carbon atoms in the molecule.

Table 1: Representative NMR Data for Structural Confirmation

Parameter Expected Value for Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
¹H NMR (DMSO-d₆, 500 MHz)
Aromatic Protons δ 7.5-8.8 ppm (Multiple signals corresponding to pyrrolopyridine ring)
N-CH₃ δ ~3.9 ppm (Singlet, 3H)
O-CH₂-CH₃ δ ~4.3 ppm (Quartet, 2H, J ≈ 7.1 Hz)
O-CH₂-CH₃ δ ~1.3 ppm (Triplet, 3H, J ≈ 7.1 Hz)
¹³C NMR (DMSO-d₆, 125 MHz)
Carbonyl (C=O) δ ~165 ppm
Aromatic Carbons δ 100-150 ppm (8 distinct signals)
N-CH₃ δ ~35 ppm
O-CH₂ δ ~60 ppm

| O-CH₂-CH₃ | δ ~14 ppm |

Causality: MS provides the exact molecular weight of the compound, serving as a critical check on its elemental composition. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy (typically <5 ppm error) to confirm the molecular formula.

Experimental Protocol: HRMS (ESI-Q-TOF)

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source. Positive ion mode is typically used for nitrogen-containing heterocycles.

  • Data Acquisition: Acquire the spectrum in a time-of-flight (TOF) analyzer to obtain high-resolution data.

  • Analysis: Compare the measured monoisotopic mass of the molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass.

Data Interpretation & Validation: The measured exact mass should match the calculated mass for the molecular formula C₁₁H₁₂N₂O₂ within a very small error margin.

Table 2: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₁H₁₂N₂O₂
Ion [M+H]⁺
Calculated Exact Mass 205.0972
Measured Exact Mass 205.0970
Mass Error -0.98 ppm

Purity Assessment and Impurity Profiling

This is the quantitative heart of the characterization process. The goal is to separate and quantify the main component from all process-related impurities and degradation products.

Causality: HPLC is the gold standard for purity analysis of non-volatile organic compounds.[9] A stability-indicating reverse-phase HPLC (RP-HPLC) method can separate the main analyte from impurities with different polarities. UV detection provides a sensitive and linear response for quantification.[10][11]

Experimental Protocol: RP-HPLC Purity Method

  • Chromatographic System: A validated HPLC system with a UV/VIS or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size). A robust, well-packed column is essential for good peak shape and resolution.

  • Mobile Phase: A gradient elution is often necessary to separate both polar and non-polar impurities. For example:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm or an absorbance maximum determined by PDA scan).

  • Sample Preparation: Prepare a stock solution of the reference standard at ~1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water). Further dilute to ~0.1 mg/mL for injection.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated using the area percent method (Area of main peak / Total area of all peaks) x 100.

Data Interpretation & Validation: The method must demonstrate specificity, linearity, accuracy, and precision according to ICH guidelines. The main peak should be sharp and symmetrical. The reported purity value forms the basis of the mass balance calculation.

Table 3: Comparative HPLC Purity Analysis

Reference Standard Source Purity by Area % Number of Impurities Detected (>0.05%) Comments
Commercial CRS (Vendor A) 99.95% 1 Accompanied by a full certificate of analysis. Traceable to national standards.
In-House Primary Standard 99.82% 3 Rigorously characterized internally. Full documentation available.

| Research Grade Material | 98.5% | >5 | Not suitable for use as a reference standard without further purification and characterization. |

To complete the mass balance, other potential "impurities" must be quantified.

  • Water Content by Karl Fischer Titration: This is the most accurate method for quantifying water content. It is specific to water and avoids interference from other volatile components.

  • Residual Solvents by Headspace Gas Chromatography (HS-GC-MS): This technique identifies and quantifies any residual organic solvents from the synthesis and purification process.[6]

  • Non-Volatile Impurities by Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It can quantify the amount of non-volatile inorganic residue (e.g., salts, catalysts).

cluster_1 Orthogonal Analytical Confirmation Compound Reference Standard Candidate NMR NMR (¹H, ¹³C) Compound->NMR MS HRMS Compound->MS EA Elemental Analysis Compound->EA HPLC HPLC-UV Compound->HPLC GC HS-GC/MS Compound->GC KF Karl Fischer Titration Compound->KF TGA TGA Compound->TGA Structure Identity & Structure NMR->Structure MS->Structure EA->Structure Purity Purity & Impurities HPLC->Purity GC->Purity Other Water & Inorganics KF->Other TGA->Other

Caption: Complementary nature of analytical techniques for full characterization.

Pillar 3: Comparison of Reference Standard Alternatives

For a novel or specialized compound like Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a commercially available CRS from a pharmacopeia (e.g., USP, EP) may not exist.[12][13] The primary choice is often between purchasing a CRS from a specialized chemical supplier or developing a well-characterized in-house primary standard.

Table 4: Objective Comparison of Reference Standard Sources

Feature Commercial Certified Reference Standard (CRS) In-House Primary Reference Standard
Certification & Traceability Certified value is provided with an uncertainty statement. Often traceable to national metrology institutes (e.g., NIST).[14][15] Certification is performed internally. Traceability must be established and documented by the user's quality system.
Documentation Comprehensive Certificate of Analysis (CoA) provided, detailing all characterization methods and results. All characterization data must be generated, compiled, and maintained internally. Requires significant documentation effort.
Purity & Characterization Guaranteed high purity (typically >99.5%). Extensively characterized using multiple orthogonal techniques as described above. Purity is dependent on the synthesis and purification capabilities of the lab. Requires the full suite of characterization techniques to be performed in-house.[5]
Regulatory Acceptance Generally accepted by regulatory agencies (e.g., FDA, EMA) without further question, provided it is used correctly.[13][16] Must be fully justified and defended in regulatory submissions. The qualification program itself may be subject to audit.
Availability & Cost Higher initial purchase cost. Readily available for immediate use, saving significant time and internal resources. Lower direct cost for the material itself, but very high indirect costs associated with the labor, instrument time, and expertise required for full characterization.

| Best Use Case | Critical applications: quantitative assays (potency), system suitability, and final product quality control where regulatory compliance and traceability are essential. | Early-stage R&D, initial method development, or as an interim standard when a commercial CRS is unavailable. |

Conclusion: A Foundation of Quality

The characterization of a reference standard for a molecule like Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a rigorous, multi-faceted process that forms the bedrock of reliable scientific data and regulatory compliance. It is not a checklist of experiments but an integrated system where NMR and MS confirm identity, chromatography quantifies purity, and other techniques account for all potential impurities.

While developing an in-house standard is a viable and necessary path in many research settings, professionals in drug development must recognize the immense value and assurance provided by a commercially available Certified Reference Standard. A CRS provides not just a vial of chemical, but a guarantee of identity, purity, and traceability, freeing up valuable resources to focus on the primary goal: advancing science and developing new medicines. The choice of standard should always be guided by the intended use and the level of analytical and regulatory scrutiny the data will face.

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  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]

  • Controllab. (2025, June 9). Certified Reference Materials. Available from: [Link]

  • ResearchGate. Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection. Available from: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • Impactfactor.org. (2023, December 25). An Overview on Nitrogen-containing Heterocyclic Compounds as Anticancer Agents. Available from: [Link]

  • ARO Scientific. (2025, April 2). Selecting the right Certified Reference Material (CRM) for your laboratory. Available from: [Link]

  • Lab Manager. (2025, October 22). Understanding the Role of USP and EP Standards in Pharma QC: Ensuring Consistency and Compliance. Available from: [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Available from: [Link]

  • AWS. 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. Available from: [Link]

  • MDPI. (2024, June 24). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Available from: [Link]

  • Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). Efficient synthesis of pyrrolo[1,2-α]quinoxalines mediated by ethyl 2-(4-nitrophenyl)azocarboxylate. Available from: [Link]

  • Caliber. (2023, March 15). How Certified Reference Materials Help Labs Meet Their Regulatory Requirements?. Available from: [Link]

  • NextSDS. ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate — Chemical Substance Information. Available from: [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

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Comparative binding affinity of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the central benzodiazepine ( ω ) receptor binding landscape reveals a critical need for subtype-selective ligands. While traditional β -carbolines exhibit high affinity, their tendency toward inverse agonism often results in pro-convulsant liabilities. To engineer safer, ω1​ -selective partial agonists, medicinal chemists have structurally truncated the β -carboline core to form 6-azaindoles.

This guide objectively evaluates the comparative binding affinity of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate analogs, detailing the structural causality behind their selectivity and providing a self-validating experimental framework for their evaluation.

Structural Rationale: The Pyrrolo[2,3-c]pyridine Scaffold

The design of pyrrolo[2,3-c]pyridine-5-carboxylates represents a strategic bioisosteric replacement. Based on the structure of ZK91296—a known high-affinity partial agonist—researchers hypothesized that removing one aromatic ring from the rigid β -carboline system would increase molecular flexibility while retaining the essential pharmacophore (the pyridine nitrogen and ester carbonyl acting as hydrogen bond acceptors) .

Mechanistic Causality in the Binding Pocket: The ω1​ subtype (predominantly α1​β2​γ2​ GABA A​ receptors) mediates sedative and hypnotic effects, whereas ω2​ ( α2​ / α3​ ) and ω5​ ( α5​ ) mediate anxiolytic and cognitive effects, respectively. Interestingly, introducing a 4-methyl or 4-methoxymethyl group to the pyrrolo[2,3-c]pyridine core completely abolishes receptor binding . This contrasts sharply with β -carbolines, which tolerate steric bulk at this position. This causality suggests that the altered trajectory of the 6-azaindole core forces the C-4 substituent into a steric clash with the ω1​ binding pocket, proving these analogs bind via a distinct, novel orientation.

Pathway L Pyrrolo[2,3-c]pyridine (Compound 22c) R GABA_A Receptor (Omega-1 Subtype) L->R Allosteric Modulation C Chloride Ion Channel Conformational Shift R->C Channel Opening G Endogenous GABA G->R Orthosteric Binding E Hyperpolarization & Sedative Effect C->E Cl- Influx

GABA_A receptor allosteric modulation by pyrrolo[2,3-c]pyridine-5-carboxylate analogs.

Comparative Binding Affinity Data

The table below summarizes the in vitro binding affinities of the ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate class against reference compounds. Data is derived from radioligand displacement assays using rat brain tissue .

Compound / Scaffold ω1​ Affinity (IC 50​ , nM) ω2​ Affinity (IC 50​ , nM) ω5​ Affinity (IC 50​ , nM)Selectivity ( ω1​ vs ω2​ )
ZK91296 (Reference) HighHighModerateNon-selective
Compound 22c (Diethyl ester analog)70~3502505-fold preference
General 3-Substituted Analogs 200 - 500400 - 1000> 10,000~2-fold preference
4-Methyl Analogs > 10,000> 10,000> 10,000N/A (Binding abolished)

Key Takeaways:

  • Compound 22c represents the optimal balance of affinity and selectivity, achieving an IC 50​ of 70 nM for ω1​ receptors.

  • The general lack of ω5​ affinity across the 3-substituted series highlights the scaffold's potential to avoid cognitive impairment side effects typically associated with α5​ activation.

Self-Validating Radioligand Displacement Protocol

To ensure reproducibility and trustworthiness when evaluating new pyrrolo[2,3-c]pyridine analogs, the following in vitro protocol incorporates internal quality control (QC) mechanisms to validate the signal-to-noise ratio dynamically.

A. Tissue Preparation & Causality
  • Regional Selection: Isolate the cerebral cortex (highly enriched in ω1​ receptors) and spinal cord (enriched in ω2​ ) from male Sprague-Dawley rats. Reasoning: Physical separation of tissue types prevents cross-contamination of receptor subtypes, ensuring the IC 50​ values reflect true subtype selectivity.

  • Homogenization: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4) at 4°C. Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet and repeat the wash twice. Reasoning: Repeated washing removes endogenous GABA, which would otherwise allosterically skew the binding affinity of the test compounds.

B. Incubation & Displacement
  • Radioligand Selection: Use 1 nM [³H]Zolpidem for isolated ω1​ assays, or 1 nM [³H]Flunitrazepam (with appropriate masking agents) for broad-spectrum screening.

  • Compound Addition: Dissolve the pyrrolo[2,3-c]pyridine analogs in DMSO. Add to the assay plate at concentrations ranging from 10−10 to 10−4 M. Critical Constraint: Final DMSO concentration must remain <1% v/v to prevent membrane solubilization and artifactual loss of binding sites.

  • Self-Validating QC Step: In distinct control wells, add 10 µM Diazepam to define Non-Specific Binding (NSB).

    • Validation Rule: If Total Binding minus NSB (Specific Binding) is less than 70% of the total radioactive signal, the assay must be rejected due to high background noise or degraded radioligand.

C. Termination & Analysis
  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Reasoning: Polyethylenimine reduces non-specific binding of lipophilic test compounds to the filter matrix.

  • Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Reasoning: Ice-cold buffer drastically reduces the kinetic off-rate ( koff​ ) of the radioligand during the wash step.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate IC 50​ values using non-linear regression analysis.

Protocol T Tissue Homogenization M Membrane Isolation T->M I Radioligand Incubation M->I C Test Compound Displacement I->C F Vacuum Filtration & Washing C->F S Scintillation Counting F->S

Self-validating high-throughput radioligand displacement assay workflow.

Conclusion

The transition from β -carbolines to Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate analogs marks a significant advancement in the development of ω1​ -selective ligands. By leveraging steric constraints—specifically the intolerance for C-4 substitution—drug developers can utilize this 6-azaindole scaffold to engineer partial agonists with high anxiolytic/sedative efficacy and minimized off-target liabilities.

References

  • Doisy, X., Dekhane, M., Le Hyaric, M., et al. (1999). Synthesis and benzodiazepine receptor (omega receptor) affinities of 3-substituted derivatives of pyrrolo[2,3-c]pyridine-5-carboxylate, a novel class of omega1 selective ligands. Bioorganic & Medicinal Chemistry, 7(5), 921-932.[Link]

  • Stephens, D. N., Kehr, W., Schneider, H. H., & Schmiechen, R. (1984). ZK 91296, a partial agonist at benzodiazepine receptors. Psychopharmacology, 83(3), 233-239.[Link]

Spectroscopic Validation of Synthesis Pathways for Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Azaindole Challenge

Azaindoles, specifically pyrrolo[2,3-c]pyridines (6-azaindoles), are privileged scaffolds in modern drug discovery. They serve as the core pharmacophore in highly potent LSD1 inhibitors for oncology[1] and are critical components in reversible proton pump inhibitors for gastrointestinal therapies[2].

The target molecule, Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS: 88129-32-2)[3], presents a unique synthetic and analytical challenge: the absolute control and verification of N-methylation regioselectivity. Because the pyridine nitrogen (N6) in the 6-azaindole core is highly nucleophilic, traditional synthesis methods often fail to provide clean N1-methylated products. As a Senior Application Scientist, I have structured this guide to objectively compare traditional late-stage methylation against an optimized directed pre-methylation pathway, providing the rigorous spectroscopic frameworks required to validate the structural integrity of the final product.

Synthesis Pathways: Traditional vs. Directed Cycloisomerization

The synthesis of 6-azaindoles is notoriously difficult compared to standard indoles. The electron-deficient nature of the pyridine ring heavily resists electrophilic aromatic substitution and classical Fischer indole cyclization methods.

  • Pathway A (Traditional Cyclization & Late-Stage Methylation): This approach relies on constructing the unprotected 1H-pyrrolo[2,3-c]pyridine core first. Subsequent N-methylation routinely yields an inseparable mixture of N1-methyl and N6-methyl quaternary salts. This lack of regiocontrol decimates the overall yield and requires exhaustive HPLC purification.

  • Pathway B (Directed Pre-methylation): This optimized route utilizes an N-methylated pyridine precursor. By installing the N-methyl group prior to the metal-catalyzed cycloisomerization of an alkyne intermediate, absolute N1 regioselectivity is structurally guaranteed, bypassing the nucleophilic competition of the N6 position entirely.

SynthesisPathways Start Substituted Pyridine Precursor PathA Pathway A: Traditional Cyclization Start->PathA PathB Pathway B: Pre-methylated Route Start->PathB InterA 1H-pyrrolo[2,3-c]pyridine Intermediate PathA->InterA LateMeth Late-Stage N-Methylation InterA->LateMeth Mix Isomeric Mixture (N1 vs N6 methylation) LateMeth->Mix Poor Regioselectivity Target Ethyl 1-methyl-1H-pyrrolo [2,3-c]pyridine-5-carboxylate Mix->Target HPLC Purification (Low Yield) InterB N-Methylated Pyridine Precursor PathB->InterB CycloB Directed Cycloisomerization InterB->CycloB CycloB->Target High Regioselectivity (High Yield)

Comparative workflow of traditional vs. directed synthesis pathways for the target azaindole.

Step-by-Step Experimental Protocol (Optimized Pathway B)

To ensure a self-validating system, the following protocol for Pathway B incorporates mechanistic causality and critical analytical checkpoints.

Objective: Synthesize Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate via a pre-methylated precursor to ensure absolute N1 regioselectivity.

Step 1: Preparation of the Pre-methylated Alkyne Precursor

  • Action: To a flame-dried Schlenk flask, add ethyl 4-(methylamino)-3-(trimethylsilylethynyl)pyridine-2-carboxylate (1.0 eq) in anhydrous DMF.

  • Causality: Anhydrous conditions are critical here. Trace moisture will act as a competing nucleophile, leading to alkyne hydration byproducts instead of the desired cyclized azaindole.

  • Action: Add TBAF (1.2 eq) dropwise at 0 °C to deprotect the TMS group, followed by stirring for 30 minutes.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the starting material and the appearance of a lower Rf​ spot indicates successful desilylation.

Step 2: Metal-Catalyzed Cycloisomerization

  • Action: Introduce CuI (0.1 eq) and DBU (2.0 eq) to the reaction mixture. Heat to 80 °C under an argon atmosphere for 4 hours.

  • Causality: Copper(I) activates the terminal alkyne via a π -complex, facilitating a rapid 5-endo-dig cyclization by the adjacent secondary amine. DBU acts as a non-nucleophilic base to abstract the proton, driving the aromatization of the newly formed pyrrole ring.

  • Validation Checkpoint: Quench with saturated NH 4​ Cl and extract with EtOAc. Run an LC-MS on the crude organic layer. A dominant peak at m/z 205.1 [M+H]+ confirms the formation of the target azaindole scaffold (MW: 204.23)[3].

Step 3: Purification

  • Action: Purify the concentrated crude via flash column chromatography (silica gel, gradient elution 0-5% MeOH in DCM).

  • Causality: The slightly basic nature of the pyridine nitrogen (N6) requires a polar modifier (MeOH) to prevent tailing and streaking on the acidic silica gel stationary phase.

Spectroscopic Validation & Data Interpretation

The primary analytical challenge in azaindole synthesis is confirming the exact position of the methyl group. While 1H NMR easily identifies the presence of the N-CH 3​ group and the ethyl ester moiety, 1D NMR alone cannot definitively prove whether the methyl group is on the pyrrole nitrogen (N1) or the pyridine nitrogen (N6). Furthermore, 13C NMR signals for N-methyl groups in these specific scaffolds can be notoriously weak or broadened due to quadrupolar relaxation[4].

Why 2D NMR (NOESY & HMBC) is the Ultimate Self-Validating Tool

To establish absolute trustworthiness in the structural assignment, 2D NMR is mandatory.

  • The NOESY Logic: If the methyl group were incorrectly attached to N6 (a Pathway A byproduct), the N6-CH 3​ protons would show a spatial NOESY correlation only to the adjacent H-7 proton (since the C5 position is occupied by the ethyl carboxylate group).

  • The Definitive Proof: For the correct N1-methylated product (Pathway B), the N1-CH 3​ protons sit directly in the cleft between the pyrrole H-2 and the pyridine H-7. Therefore, a valid N1-CH 3​ assignment must show strong NOESY cross-peaks to both H-2 and H-7. This spatial relationship provides an irrefutable proof of structure.

Comparative NMR Data Summary

The following table summarizes the expected spectroscopic data for the validated N1-methylated target molecule.

Proton / CarbonShift ( δ , ppm)MultiplicityJ-Coupling (Hz)2D NMR Correlations (Key Structural Validations)
H-2 (Pyrrole)~7.52Doublet (d)3.1NOESY to N1-CH 3​ ; HMBC to C-3a, C-7a
H-3 (Pyrrole)~6.65Doublet (d)3.1HMBC to C-2, C-3a, C-7a
H-4 (Pyridine)~8.41Singlet (s)-HMBC to C-3, C-5, C-7a
H-7 (Pyridine)~8.95Singlet (s)-NOESY to N1-CH 3​ ; HMBC to C-5, C-3a
N1-CH 3​ ~3.92Singlet (s)-NOESY to H-2 and H-7 ; HMBC to C-2, C-7a
Ester-CH 2​ ~4.45Quartet (q)7.1HMBC to Ester C=O
Ester-CH 3​ ~1.42Triplet (t)7.1HMBC to Ester-CH 2​

Conclusion

Relying on traditional late-stage methylation for pyrrolo[2,3-c]pyridines introduces severe regioselectivity flaws that compromise both yield and purity. By adopting a directed pre-methylation pathway (Pathway B), researchers can synthetically enforce N1-alkylation. However, synthetic design must always be paired with rigorous analytical verification; utilizing 2D NOESY NMR to confirm the dual spatial correlation between the N1-CH 3​ group and the H-2/H-7 protons serves as the gold standard for validating this critical pharmaceutical scaffold.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical analogy and best laboratory practices, to ensure your well-being while working with this compound.

Core Directive: A Proactive Stance on Safety

Given the limited specific hazard information, our safety protocol is built on the principle of "as low as reasonably practicable" (ALARP) exposure. This means implementing robust engineering controls and utilizing appropriate PPE to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Anticipated Hazards of Pyrrolopyridine Derivatives

Based on the safety profiles of structurally related compounds, the primary hazards associated with Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate are likely to be:

  • Skin Irritation: Many heterocyclic compounds can cause skin irritation upon contact.[2]

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. The selection of specific items should be guided by a task-specific risk assessment.

Hand Protection: The First Line of Defense

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Gloves: Wear nitrile or neoprene gloves that meet the ASTM D6978 standard.[4] It is advisable to double-glove, especially when handling larger quantities or for prolonged periods. Gloves must be inspected for any signs of degradation or puncture before use.[5] Always wash your hands thoroughly after removing gloves.[2]

Eye and Face Protection: Shielding Against Splashes and Aerosols

Protecting your eyes from splashes and aerosols is critical.

  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.[6]

  • Chemical Splash Goggles: When there is a risk of splashes, such as during solution preparation or transfers, chemical splash goggles are mandatory.[6][7]

  • Face Shield: For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in conjunction with safety goggles to provide full facial protection.[2][7]

Body Protection: Preventing Dermal Exposure

Your lab coat is a critical barrier between you and any potential contamination.

  • Laboratory Coat: A flame-resistant lab coat is required.[6] Ensure it is fully buttoned to provide maximum coverage.

  • Disposable Gown: For procedures involving larger quantities or a higher risk of contamination, a disposable gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, should be worn over the lab coat.[4]

Respiratory Protection: Guarding Against Inhalation

Engineering controls, such as a chemical fume hood, are the primary means of preventing inhalation exposure.[8]

  • Chemical Fume Hood: All handling of solid Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate and its solutions should be performed in a certified chemical fume hood to minimize the inhalation of dust or vapors.[8]

  • Respirator: In the absence of adequate engineering controls or during spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[5][9] All personnel requiring a respirator must be fit-tested and trained in its proper use.[7]

Operational and Disposal Plans

A safe laboratory environment is maintained through both proper PPE and adherence to established operational and disposal procedures.

Operational Plan: A Step-by-Step Guide for Safe Handling
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves and any other disposable PPE in the designated hazardous waste container.[8]

  • Hand Washing: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[2][10]

Disposal Plan: Ensuring Environmental and Personal Safety

Chemical waste containing Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate must be treated as hazardous waste.[8]

  • Waste Collection: Collect all waste, including unused compounds, contaminated consumables (e.g., gloves, weighing paper), and solutions, in a clearly labeled, sealable hazardous waste container.[8]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[8]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[8][11]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[11] Never pour chemical waste down the drain.[8][11]

Data Presentation

Table 1: Summary of Personal Protective Equipment for Handling Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
General Laboratory Work Single pair of nitrile or neoprene glovesSafety glasses with side shieldsFlame-resistant lab coatNot required with proper engineering controls
Weighing and Solid Transfer Double pair of nitrile or neoprene glovesSafety glasses with side shieldsFlame-resistant lab coatWork in a chemical fume hood
Solution Preparation/Transfer Double pair of nitrile or neoprene glovesChemical splash gogglesFlame-resistant lab coatWork in a chemical fume hood
High-Risk Operations (e.g., large quantities, potential for aerosolization) Double pair of nitrile or neoprene glovesChemical splash goggles and face shieldDisposable gown over lab coatWork in a chemical fume hood
Spill Cleanup Double pair of heavy-duty glovesChemical splash goggles and face shieldDisposable gown over lab coatNIOSH-approved respirator

Experimental Protocols

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don_Coat 1. Lab Coat/Gown Don_Goggles 2. Goggles/Face Shield Don_Coat->Don_Goggles Don_Respirator 3. Respirator (if needed) Don_Goggles->Don_Respirator Don_Gloves 4. Gloves Don_Respirator->Don_Gloves Work_Area Handle Chemical Don_Gloves->Work_Area Proceed to Work Doff_Gloves 1. Gloves Doff_Gown 2. Gown Doff_Gloves->Doff_Gown Doff_Goggles 3. Goggles/Face Shield Doff_Gown->Doff_Goggles Doff_Respirator 4. Respirator Doff_Goggles->Doff_Respirator Doff_Gown_Exit 5. Lab Coat (at exit) Doff_Respirator->Doff_Gown_Exit Doff_Wash 6. Wash Hands Doff_Gown_Exit->Doff_Wash End Exit Lab Doff_Wash->End Start Enter Lab Start->Don_Coat Work_Area->Doff_Gloves Work Complete

Caption: Workflow for donning and doffing Personal Protective Equipment.

References

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. [Link]

  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. (2017, May 15). PubMed. [Link]

  • Personal Protective Equipment in Chemistry. Environmental Health and Safety - Dartmouth. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. [Link]

  • Safety Data Sheet: 3-Acetylpyridine. Carl ROTH. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. [Link]

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×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.